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  • Product: N-(1-Phenylethyl)formamide
  • CAS: 6948-01-2

Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Protocol Optimization for the Synthesis of N-(1-Phenylethyl)formamide

Executive Summary N-(1-Phenylethyl)formamide is a highly versatile chiral amide that serves as a critical intermediate in the synthesis of bioactive pharmaceutical compounds and advanced functional materials [1]. For dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Phenylethyl)formamide is a highly versatile chiral amide that serves as a critical intermediate in the synthesis of bioactive pharmaceutical compounds and advanced functional materials [1]. For drug development professionals and synthetic chemists, mastering the synthesis of this compound requires a deep understanding of its mechanistic pathways. This technical guide explores the two predominant synthetic routes—the classical Leuckart-Wallach reductive amination and the direct N-formylation of 1-phenylethylamine—providing mechanistic insights, thermodynamic rationales, and self-validating experimental protocols.

Mechanistic Analysis: The Leuckart-Wallach Pathway

The Leuckart reaction is a cornerstone method for converting ketones (such as acetophenone) into formylated amines without the need for external, highly reactive metal hydride reducing agents [2]. When acetophenone is reacted with formamide or ammonium formate at elevated temperatures, the formyl group acts dually as a nitrogen donor and a hydride source [3].

Step-by-Step Reaction Cascade
  • Nucleophilic Attack & Carbinolamine Formation: The reaction initiates with the thermal decomposition of formamide to yield ammonia and carbon monoxide, or through direct nucleophilic attack by ammonia (generated in situ from ammonium formate) on the electrophilic carbonyl carbon of acetophenone[4]. This forms a highly unstable carbinolamine intermediate.

  • Dehydration to Iminium Ion: Under the acidic conditions provided by the in situ generation of formic acid, the hydroxyl group of the carbinolamine is protonated. The subsequent elimination of water ( H2​O ) is a thermodynamically driven step that yields a reactive iminium ion [2].

  • Hydride Transfer (Reduction): The critical reductive step involves a stereospecific hydride shift from the formate ion ( HCOO− ) to the electrophilic carbon of the iminium ion. This step releases carbon dioxide ( CO2​ ) gas as a thermodynamic sink, irrevocably driving the equilibrium forward to yield 1-phenylethylamine [4].

  • N-Formylation: Because the reaction is typically run in an excess of formamide, the newly formed primary amine undergoes rapid nucleophilic acyl substitution with formamide (or formic acid) to yield the final stable product, N-(1-phenylethyl)formamide.

LeuckartMechanism Ketone Acetophenone (Carbonyl) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Attack (from Formamide/NH3) Formamide Formamide / NH3 (Nucleophile) Formamide->Carbinolamine Iminium Iminium Ion Intermediate Carbinolamine->Iminium -H2O (Dehydration) Amine 1-Phenylethylamine (Primary Amine) Iminium->Amine Hydride Transfer (from Formate/HCOOH) Product N-(1-Phenylethyl)formamide (Final Product) Amine->Product N-Formylation (Excess Formamide)

Mechanistic pathway of the Leuckart reductive amination yielding N-(1-Phenylethyl)formamide.

Mechanistic Analysis: Direct N-Formylation

For researchers starting with commercially available 1-phenylethylamine, direct N-formylation using ethyl formate or formic acid is a highly efficient alternative. This route operates via a standard nucleophilic acyl substitution mechanism.

The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of ethyl formate. This generates a tetrahedral intermediate. The high electron density on the oxygen collapses back to reform the carbonyl double bond, expelling the ethoxide leaving group (which abstracts a proton to become ethanol). The causality of choosing ethyl formate over formic acid in sensitive applications lies in the avoidance of water generation; the byproduct is ethanol, which is easily removed via rotary evaporation, preventing reverse hydrolysis of the amide bond [1].

Quantitative Data: Yield & Parameter Optimization

The yield and selectivity of N-(1-Phenylethyl)formamide synthesis are highly sensitive to reaction parameters [1]. The table below summarizes comparative empirical data across different synthetic methodologies.

Synthetic RouteReagents / CatalystTemp (°C)Time (h)Yield (%)Key Mechanistic Advantage
Leuckart-Wallach Acetophenone, Formamide, HCOOH160–1806.065–75Utilizes inexpensive ketone precursors; self-reducing.
Microwave-Assisted Leuckart Acetophenone, N-Methylformamide150 (MW)0.585–90Rapid heating accelerates iminium dehydration step.
Direct Formylation 1-Phenylethylamine, Ethyl Formate60–7012.092–98Mild conditions; ethanol byproduct prevents hydrolysis.
Catalytic Formylation 1-Phenylethylamine, HCOOH, ZnO803.095Lewis acid activation of carbonyl carbon increases rate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable benchmarks to confirm the reaction is proceeding as mechanistically intended.

Protocol A: Optimized Leuckart Reaction (from Acetophenone)

Causality Focus: Thermodynamic control and water management.

  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 0.1 mol (12.0 g) of acetophenone and 0.4 mol (18.0 g) of formamide.

    • Rationale: A 4-fold excess of formamide is required because it acts as both the nitrogen source, the reducing agent (via formate), and the final acylating agent[2].

  • Catalytic Initiation: Add 0.05 mol (2.3 g) of formic acid.

    • Rationale: Formic acid catalyzes the initial carbinolamine dehydration and shifts the equilibrium toward the iminium ion [4].

  • Thermal Activation & Dehydration: Heat the mixture in an oil bath to 160–180 °C.

    • Validation Check: Observe the collection of water in the Dean-Stark trap. The removal of water is critical; if water remains in the system, the iminium ion will hydrolyze back to the ketone, stalling the reaction [2].

  • Gas Evolution Monitoring: Maintain temperature for 6 hours.

    • Validation Check: Continuous bubbling indicates the release of CO2​ , confirming the hydride transfer step is actively occurring. Once bubbling ceases, reduction is complete.

  • Workup: Cool to room temperature, dilute with 100 mL of water, and extract with ethyl acetate ( 3×50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude N-(1-phenylethyl)formamide.

Protocol B: Direct Formylation (from 1-Phenylethylamine)

Causality Focus: Mild acyl substitution and byproduct elimination.

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 0.1 mol (12.1 g) of 1-phenylethylamine in 0.3 mol (22.2 g) of ethyl formate.

    • Rationale: Ethyl formate serves as both the reactant and the solvent, ensuring pseudo-first-order kinetics that drive the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to 60–70 °C for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the amine spot (ninhydrin active) and the appearance of a higher Rf UV-active spot confirms amide formation.

  • Concentration: Remove the condenser and attach the flask to a rotary evaporator.

    • Rationale: Evaporating the unreacted ethyl formate and the ethanol byproduct drives the equilibrium entirely to the product side, leaving quantitative yields of pure N-(1-phenylethyl)formamide without the need for aqueous workup or column chromatography.

References

  • Pollard, C. B., & Young, D. C. "The Mechanism of the Leuckart Reaction." University of Florida / Scribd Archives. Available at: [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica, 47: 1046-1049. Available at: [Link]

  • Wikipedia Contributors. "Leuckart reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

Exploratory

N-(1-Phenylethyl)formamide: Comprehensive Chemical Architecture, Synthesis Dynamics, and Stability Profiling

Executive Overview of the Chiral Scaffold N-(1-Phenylethyl)formamide (CAS: 6948-01-2) is a highly versatile chiral amide that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview of the Chiral Scaffold

N-(1-Phenylethyl)formamide (CAS: 6948-01-2) is a highly versatile chiral amide that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Characterized by its formyl group attached to a chiral phenylethylamine backbone, it is heavily utilized in asymmetric synthesis, particularly as a building block for bioactive pharmaceutical compounds[1]. The stereochemistry at the benzylic carbon dictates its spatial orientation, making enantiopure variants essential for drug development workflows where stereospecific receptor binding is required[1].

As a Senior Application Scientist, understanding the nuanced reactivity of the amide functional group (-C(=O)N-)—specifically its electrophilic carbonyl carbon and resonance-stabilized nitrogen—is paramount for optimizing both its synthesis and its integration into complex molecular architectures[1].

Quantitative Physicochemical Descriptors

To engineer robust synthetic pathways and formulation strategies, a precise understanding of the molecule's physical and thermodynamic properties is required. The data summarized below dictates the solvent selection, extraction protocols, and thermal boundaries for handling this compound.

PropertyValueSource / Methodology
Molecular Formula C9H11NOComputed by PubChem[2]
Molecular Weight 149.19 g/mol Computed by PubChem[2]
Melting Point 48.5 °CExperimental Observation[3]
Boiling Point 140-143 °C (at 3 Torr)Vacuum Distillation[3]
Density 1.024 ± 0.06 g/cm³Predicted[3]
pKa 15.51 ± 0.23Predicted[4]
Topological Polar Surface Area 29.1 ŲCactvs 3.4.8.18[2]
Complexity 119Cactvs 3.4.8.18[2]

Mechanistic Synthesis & Formylation Dynamics

The synthesis of N-(1-phenylethyl)formamide is classically achieved via amidation, often utilizing Leuckart-type reductive amination or direct formylation of 1-phenylethylamine[1],[5]. The fundamental mechanism relies on the nucleophilic attack of the amine on an electrophilic carbonyl carbon, followed by proton transfer and dehydration to form the stable amide bond[1].

SynthesisWorkflow A 1-Phenylethylamine C Nucleophilic Attack (Tetrahedral Intermediate) A->C Mix at RT B Formylating Agent (e.g., Formic Acid) B->C Catalysis/Heat D Dehydration (-H2O) C->D Proton Transfer E N-(1-Phenylethyl)formamide D->E Condensation

Fig 1: Mechanistic workflow of N-(1-phenylethyl)formamide synthesis.

Protocol 1: Microwave-Assisted Formylation (Self-Validating System)

Traditional thermal formylation requires prolonged heating, which risks the racemization of the chiral benzylic center. To mitigate this, we employ a microwave-assisted protocol[5].

  • Causality Rationale: Microwave irradiation provides rapid, uniform volumetric heating. This directly targets the polar transition states, driving the dehydration of the tetrahedral intermediate efficiently while minimizing the residence time at high temperatures, thereby preserving the enantiomeric excess of the starting amine[5].

  • Step-by-Step Methodology:

    • Charge a microwave-safe quartz reactor with 10.0 mmol of enantiopure 1-phenylethylamine and 12.0 mmol of N-methylformamide (or formic acid)[5].

    • Seal the reactor and subject it to microwave irradiation (e.g., 150 W) at 100 °C for 10 minutes.

    • Cool the vessel rapidly to room temperature using compressed air.

    • Extract the product using ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Intrinsic Validation Mechanism: This protocol is self-validating through real-time internal pressure monitoring within the microwave reactor. A plateau in autogenous pressure indicates the cessation of water vapor generation (the stoichiometric byproduct of the condensation step), intrinsically signaling reaction completion without the need for disruptive intermediate sampling.

Thermodynamic Stability & Forced Degradation Vectors

While N-(1-phenylethyl)formamide is generally stable under standard laboratory conditions, the amide bond is susceptible to cleavage under extreme environmental stress[1]. Understanding these degradation pathways is critical for pharmaceutical formulation and shelf-life determination.

The primary degradation vector is hydrolysis. Under highly acidic or basic conditions, the compound hydrolyzes back into its constituent carboxylic acid (formic acid) and amine (1-phenylethylamine)[1].

Degradation A N-(1-Phenylethyl)formamide B Acidic Stress (pH < 2) A->B C Basic Stress (pH > 12) A->C D Thermal Stress (>150°C) A->D E 1-Phenylethylamine + Formic Acid B->E F 1-Phenylethylamine + Formate Salt C->F G Oxidative/Thermal Byproducts D->G

Fig 2: Primary degradation pathways under environmental stress.

Protocol 2: Forced Degradation & Kinetic Profiling

To establish formulation boundaries, we map the molecule's susceptibility to nucleophilic attack via forced degradation.

  • Causality Rationale: The carbonyl carbon of the formamide group is electrophilic. By subjecting the compound to extremes of pH (1.0 and 13.0), we artificially accelerate the nucleophilic attack by water or hydroxide ions, allowing us to calculate the pseudo-first-order degradation kinetics and predict long-term stability[1].

  • Step-by-Step Methodology:

    • Prepare a 1.0 mg/mL stock solution of N-(1-phenylethyl)formamide in HPLC-grade methanol.

    • Acidic Stress: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60 °C for 24 hours.

    • Basic Stress: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60 °C for 24 hours.

    • Neutralize the samples (using 1N NaOH or 1N HCl, respectively) to arrest degradation.

    • Analyze the samples via HPLC-UV (λ = 210 nm) using a C18 reverse-phase column.

  • Intrinsic Validation Mechanism: The protocol utilizes a strict mass-balance validation approach. The molar disappearance of the parent peak (N-(1-phenylethyl)formamide) must stoichiometrically match the molar appearance of the primary degradant peak (1-phenylethylamine). If the mass balance deviates by >5%, it intrinsically alerts the researcher to the presence of secondary, undetected degradation pathways (such as volatilization or oxidation), invalidating the run and requiring protocol adjustment.

Safety, Handling, and GHS Compliance

Due to its biological activity and chemical structure, strict adherence to safety protocols is required. According to GHS classifications, N-(1-phenylethyl)formamide is categorized as:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H318: Causes serious eye damage[2].

  • H335: May cause respiratory irritation[2].

Handling Directives: Operations must be conducted within a certified fume hood (P271). Personnel must utilize nitrile gloves, chemical splash goggles, and a lab coat (P280) to prevent dermal and ocular exposure[2]. In the event of skin contact, the area must be washed with copious amounts of water (P302+P352)[2].

References

  • N-(1-phenylethyl)formamide | C9H11NO | CID 97904 - PubChem. National Institutes of Health (NIH). [Link]

  • Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide. ResearchGate. [Link]

Sources

Foundational

The Thermodynamic Landscape of N-(1-Phenylethyl)formamide Rotamers: A Comprehensive Guide to Conformational Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The conformational behavior of secondary formamides is a critical vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The conformational behavior of secondary formamides is a critical variable in rational drug design, influencing both pharmacokinetics and target-receptor binding affinities. N-(1-Phenylethyl)formamide serves as a quintessential model for studying amide rotamerism due to the steric and electronic interplay introduced by its chiral benzylic center. This whitepaper provides an authoritative synthesis of the thermodynamic stability, kinetic interconversion, and self-validating analytical workflows required to interrogate cis/trans rotameric populations.

Mechanistic Foundations of Formamide Rotamerism

The C–N Partial Double Bond

In secondary formamides like N-(1-phenylethyl)formamide, the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital imparts significant double-bond character to the C–N bond. This electronic restriction creates a substantial rotational barrier ( ΔG‡ ), typically ranging from 18 to 22 kcal/mol, trapping the molecule in two distinct ground-state conformations: the trans (Z) and cis (E) rotamers[1].

Steric vs. Electronic Determinants

The thermodynamic equilibrium between these rotamers is governed by a delicate balance of steric repulsion and electronic stabilization:

  • The Trans (Z) Rotamer: In this conformation, the bulky 1-phenylethyl group and the carbonyl oxygen are positioned on opposite sides of the C–N bond. This minimizes steric clash, making the trans rotamer the thermodynamically favored state in the gas phase and in non-polar environments[2].

  • The Cis (E) Rotamer: Despite inherent steric penalty, the cis population can be significantly stabilized by solvent effects, intramolecular CH– π interactions, or when bound within specific molecular architectures (e.g., synthetic macrocyclic receptors)[3]. In highly polar solvents, the dipole moment of the cis isomer often leads to preferential solvation, narrowing the energy gap between the two states[4].

ConformationalDynamics Cis Cis (E) Rotamer Minor Population TS Orthogonal Transition State C-N Bond Rotation Cis->TS Activation Energy (ΔG‡) Trans Trans (Z) Rotamer Major Population Trans->TS Activation Energy (ΔG‡) TS->Cis Relaxation TS->Trans Relaxation VTNMR VT-NMR Analysis (Thermodynamics) VTNMR->Cis Quantifies Ratio VTNMR->Trans Quantifies Ratio DFT DFT Optimization (B3LYP/6-31G*) DFT->TS Models Barrier

Caption: Thermodynamic logic of rotamer interconversion and the corresponding analytical methodology.

Quantitative Thermodynamic Landscape

To contextualize the behavior of N-(1-phenylethyl)formamide, it is essential to compare its thermodynamic parameters against simpler secondary amides. The standard enthalpy of isomerization ( ΔH∘ ) and the rotational barriers dictate the lifetime of these rotamers at ambient temperature[5].

Table 1: Representative Thermodynamic and Kinetic Parameters for Secondary Formamide Isomerization

Compound / SystemSolvent / Phase ΔGcis−trans∘​ (kcal/mol) ΔGrot‡​ (kcal/mol)Favored IsomerRef
N-Methylformamide (NMF)Gas Phase~1.418.5Trans (>90%)[4],[5]
N-PhenylformamideCDCl 3​ ~2.519.2Trans (~73%)[2]
Unhindered Formamide AlkaloidsDMSO- d6​ 1.8 - 2.2> 22.0Trans[1]
N-(1-Phenylethyl)formamide DMSO- d6​ ~1.9 ~20.5 Trans Extrapolated

Note: The unusually high rotational barrier in complex benzylic formamides allows for the physical separation of rotamers under specific chromatographic conditions[1],[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the interrogation of rotameric stability must rely on self-validating experimental designs. Below are the gold-standard protocols for extracting kinetic and thermodynamic data.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality & Logic: The interconversion rate of the C–N bond is highly temperature-dependent. By utilizing a high-boiling solvent (DMSO- d6​ ), we can thermally accelerate the exchange rate until it matches the NMR timescale, resulting in signal coalescence. This allows for the extraction of activation parameters ( ΔH‡ , ΔS‡ ) via the Eyring equation.

  • Sample Preparation & Internal Control: Dissolve 15 mg of N-(1-phenylethyl)formamide in 0.6 mL of anhydrous DMSO- d6​ . Add a trace amount of tetramethylsilane (TMS) as an internal chemical shift reference.

  • Temperature Calibration (Critical Step): Do not rely on the spectrometer's digital thermometer. Calibrate the probe temperature using an ethylene glycol standard. Measure the chemical shift difference ( Δδ ) between the hydroxyl and methylene protons to calculate the exact sample temperature.

  • Spectral Acquisition: Acquire 1 H NMR spectra starting at 298 K, increasing in 5 K increments up to 398 K. Focus on the formyl proton region (~8.0 ppm for trans, ~8.2 ppm for cis).

  • Line Shape Analysis: As temperature increases, observe the broadening and eventual coalescence of the formyl signals. Use Bloch-McConnell line-shape fitting software to extract the observed rate constant ( kobs​ ) at each temperature step.

  • Thermodynamic Extraction: Plot ln(kobs​/T) versus 1/T (Eyring Plot). The slope yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

ExperimentalWorkflow Sample Sample Prep (DMSO-d6) NMR VT-NMR Acquisition (298K to 398K) Sample->NMR Calibrate Temp LineShape Line Shape Analysis (Bloch-McConnell) NMR->LineShape Extract k(obs) Eyring Eyring Plot Extraction LineShape->Eyring Plot ln(k/T) vs 1/T Thermo ΔH‡, ΔS‡, ΔG‡ Parameters Eyring->Thermo Calculate

Caption: Step-by-step logical workflow for extracting thermodynamic parameters via VT-NMR.

Protocol 2: Dynamic HPLC (DHPLC) for Stable Rotamers

Causality & Logic: Because the rotational barrier of bulky secondary formamides can exceed 20 kcal/mol, the rotamers interconvert slowly on the chromatographic timescale at ambient temperature, leading to peak plateauing or distinct double peaks[1]. DHPLC leverages this by physically separating the rotamers while mathematically modeling their on-column interconversion.

  • Stationary Phase Selection: Utilize a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) equipped with a highly precise column oven.

  • Isocratic Elution: Establish an isocratic mobile phase (e.g., H 2​ O/Acetonitrile 60:40) to maintain a constant dielectric environment, preventing solvent-gradient-induced conformational shifts.

  • Temperature Profiling: Inject the sample at multiple column temperatures (e.g., 10°C, 20°C, 30°C). At lower temperatures, two distinct peaks (cis and trans) will elute. As temperature increases, a characteristic "bridge" or plateau will form between the peaks due to on-column interconversion.

  • Data Processing: Export the chromatograms into evaluation software (e.g., DCXplorer) which utilizes the unified equation of chromatography to calculate the forward and reverse reaction rate constants directly from the elution profile[6].

Computational Validation (DFT)

Empirical data must be corroborated by quantum mechanical modeling to confirm the geometry of the transition state and validate the observed energy differences.

Protocol 3: Density Functional Theory (DFT) Workflow

Causality & Logic: Molecular mechanics often fail to accurately model the amide linkage due to the complex delocalization of the nitrogen lone pair[4]. DFT, specifically utilizing the B3LYP functional, provides the necessary electron correlation to accurately model these electronic effects without prohibitive computational costs.

  • Ground State Optimization: Construct the cis and trans rotamers of N-(1-phenylethyl)formamide in silico. Optimize geometries using the B3LYP functional and the 6-31G(d,p) basis set.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) set to DMSO ( ϵ=46.8 ) to mimic the VT-NMR environment[7].

  • Transition State (TS) Search: Perform a relaxed potential energy surface (PES) scan by driving the O=C–N–C dihedral angle from 0° to 180°. Isolate the energy maximum (orthogonal geometry where the lone pair is decoupled from the carbonyl).

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized TS structure. The presence of exactly one imaginary frequency corresponding to the C–N bond rotation validates the transition state. The energy difference between the ground state and the TS yields the calculated ΔG‡ .

Conclusion

The thermodynamic stability of N-(1-phenylethyl)formamide rotamers is dictated by a complex interplay of steric bulk, electronic delocalization, and solvent microenvironments. By employing self-validating protocols across VT-NMR, DHPLC, and DFT calculations, researchers can accurately map the conformational landscape of secondary amides. Understanding these dynamics is not merely an academic exercise; it is a fundamental requirement for optimizing the efficacy and binding kinetics of amide-containing therapeutics.

References

  • Molecular Recognition in Water Using Macrocyclic Synthetic Receptors | Chemical Reviews Source: acs.org URL:[Link]

  • Conformations and Relative Stabilities of the Cis and Trans Isomers in a Series of Isolated N-Phenylamides | JACS Source: acs.org URL:[Link]

  • Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations | ResearchGate Source: researchgate.net URL:[Link]

  • Chromatographically separable rotamers of an unhindered amide | PubMed Central Source: nih.gov URL:[Link]

  • A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution | The Journal of Physical Chemistry A Source: acs.org URL:[Link]

  • Raman Spectroscopy Determination of ΔH° for the Cis/Trans Isomerization of N-Methylformamide in the Physical Chemistry Laboratory | Journal of Chemical Education Source: acs.org URL:[Link]

  • A Novel Software Tool for high throughput measurements of interconversion barriers: DCXplorer | ResearchGate Source: researchgate.net URL:[Link]

Sources

Exploratory

Stereochemistry and Synthetic Utility of (R)- and (S)-N-(1-Phenylethyl)formamide: A Technical Guide

Executive Summary In the realm of asymmetric synthesis and medicinal chemistry, chiral amides serve as indispensable building blocks. Among these, N-(1-phenylethyl)formamide (Molecular Formula: C₉H₁₁NO) stands out as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and medicinal chemistry, chiral amides serve as indispensable building blocks. Among these, N-(1-phenylethyl)formamide (Molecular Formula: C₉H₁₁NO) stands out as a highly versatile intermediate[1]. Its structural simplicity belies a complex stereochemical profile characterized by a stable benzylic stereocenter and dynamic rotameric isomerism at the formamide group.

This whitepaper provides an in-depth analysis of the stereochemical behavior of (R)- and (S)-N-(1-phenylethyl)formamide, detailing self-validating synthetic protocols, analytical characterization strategies, and their downstream applications in drug development[2].

Molecular Architecture & Stereochemical Dynamics

The Benzylic Stereocenter

The core chirality of this molecule resides at the C1 carbon of the ethyl group attached to the phenyl ring. The specific enantiomer—either (R) or (S)—dictates the stereochemical trajectory of subsequent reactions. For instance, enantiopure N-(1-phenylethyl)formamide is frequently utilized in the synthesis of chiral imidazole derivatives and as a chiral auxiliary in transition-metal-catalyzed asymmetric transformations[3].

Amide Bond Resonance and Rotamerism

A critical, often misinterpreted aspect of formamides is the partial double-bond character of the C–N bond. Because the nitrogen lone pair delocalizes into the carbonyl π -system, free rotation around the C–N bond is highly restricted at room temperature. This restriction leads to two distinct spatial arrangements: the E-rotamer (s-trans) and the Z-rotamer (s-cis).

In analytical workflows, this rotameric equilibrium manifests as signal doubling in Nuclear Magnetic Resonance (NMR) spectroscopy. Novice researchers frequently misdiagnose these doubled peaks as enantiomeric or diastereomeric impurities. Understanding the causality behind this resonance is essential for accurate structural validation.

Rotamers Z_isomer Z-Rotamer (s-cis) Major Population Transition Transition State (Restricted C-N Rotation) Z_isomer->Transition Thermal Energy (Activation) Transition->Z_isomer E_isomer E-Rotamer (s-trans) Minor Population Transition->E_isomer Relaxation E_isomer->Transition

Figure 1: E/Z rotameric equilibrium of N-(1-phenylethyl)formamide due to restricted C-N rotation.

Synthesis and Enantiomeric Resolution Strategies

While racemic mixtures can be resolved using chiral chromatography or diastereomeric salt formation, the most efficient and scalable approach is the "chiral pool" synthesis . By starting with commercially available, enantiopure (R)- or (S)-1-phenylethylamine, we establish a self-validating synthetic pathway that inherently preserves the stereocenter.

Formylation Protocol (Stereoretentive)

The formylation of primary amines can be achieved via several methods, including the [4]. However, harsh thermal conditions can risk partial racemization of the sensitive benzylic position. The optimal protocol utilizes mild acylating agents to ensure >99% enantiomeric excess (ee).

Synthesis Start (S)-1-Phenylethylamine (Chiral Pool Starting Material) Reaction N-Formylation Reaction (0 °C to RT, 2 hours) Start->Reaction Reagent Formic Acid / Acetic Anhydride (Mixed Anhydride Method) Reagent->Reaction Workup Aqueous NaHCO3 Quench & DCM Extraction Reaction->Workup Stop Exotherm Purification Flash Column Chromatography (Hexanes/EtOAc) Workup->Purification Crude Isolate Product (S)-N-(1-Phenylethyl)formamide (>99% ee, Enantiopure) Purification->Product Pure Compound

Figure 2: Stereoretentive asymmetric synthesis workflow for (S)-N-(1-phenylethyl)formamide.

Step-by-Step Methodology: Synthesis of (S)-N-(1-Phenylethyl)formamide

Causality Note: This protocol uses a mixed anhydride generated in situ. The reaction is initiated at 0 °C because the acylation is highly exothermic; thermal runaway could lead to unwanted side reactions or racemization at the benzylic carbon.

  • Mixed Anhydride Preparation: In an oven-dried, argon-purged flask, mix 15.0 mmol of formic acid and 12.0 mmol of acetic anhydride. Heat to 50 °C for 1 hour to form the formyl acetate intermediate, then cool the mixture to 0 °C.

  • Amine Addition: Dissolve 10.0 mmol of enantiopure (S)-1-phenylethylamine in 20 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0 °C over 15 minutes.

  • Reaction Execution: Remove the ice bath. Allow the reaction to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 1:1).

  • Quench and Workup: Slowly quench the reaction with 20 mL of saturated aqueous NaHCO₃ (caution: gas evolution). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield pure (S)-N-(1-phenylethyl)formamide as a viscous, colorless oil[1].

Comparative Reaction Conditions

To optimize yield and stereoretention, various formylating agents can be employed. The table below summarizes the trade-offs:

Formylating AgentReaction ConditionsTimeYield (%)Stereoretention (ee)
Formic Acid / Ac₂O DCM, 0 °C to RT2 h92 - 95%>99% (Optimal)
Ethyl Formate Neat or DCM, Reflux (60 °C)6 h85 - 90%>99%
Leuckart (HCOOH) Microwave, 150 °C15 min75 - 80%~90% (Risk of racemization)

Analytical Validation (Self-Validating System)

To ensure trustworthiness in your structural assignment, NMR analysis must account for the rotameric populations. The Z-rotamer typically predominates due to reduced steric clash between the bulky 1-phenylethyl group and the carbonyl oxygen.

Variable-Temperature NMR (VT-NMR)

To definitively prove that the signal doubling is due to rotamers and not a diastereomeric impurity, a self-validating VT-NMR experiment is required. By heating the sample in DMSO-d₆ to 80–100 °C, the thermal energy overcomes the rotational barrier of the C–N bond. The distinct E and Z signals will broaden and eventually coalesce into a single set of peaks. Upon cooling back to 25 °C, the signals will resolve into the original doubled state.

Key ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR shifts for N-(1-phenylethyl)formamide at room temperature (300 MHz, CDCl₃)[1].

Proton AssignmentChemical Shift (ppm)MultiplicityRotameric Note (E/Z Splitting)
Formyl (H-C=O) 8.15 - 8.25Singlet (br)Distinct singlets for Major (Z) and Minor (E)
Methine (CH) 5.10 - 5.25QuintetShifted depending on proximity to carbonyl oxygen
Methyl (CH₃) 1.45 - 1.55DoubletJ ≈ 7.0 Hz; minor shift differences between rotamers
Aromatic (Ar-H) 7.20 - 7.40Multiplet5 Protons; largely unaffected by rotameric state

Applications in Drug Development

Chiral formamides are highly valued intermediates in medicinal chemistry. For example, derivatives like are utilized in the synthesis of complex bioactive compounds[5].

Furthermore, the formyl group is synthetically malleable. It can be:

  • Reduced (e.g., using LiAlH₄) to yield enantiopure N-methyl secondary amines.

  • Dehydrated (using POCl₃ or Burgess reagent) to form chiral isocyanides, which are pivotal inputs for multicomponent Ugi and Passerini reactions in combinatorial drug discovery.

  • Cyclized to form substituted chiral imidazoles, which serve as potent active pharmaceutical ingredients (APIs)[3].

Conclusion

Mastering the stereochemistry of (R)- and (S)-N-(1-Phenylethyl)formamide requires a dual appreciation of its fixed benzylic stereocenter and its dynamic amide bond. By employing mild, stereoretentive synthetic protocols and rigorous variable-temperature NMR validation, researchers can confidently utilize this chiral building block to drive advanced drug development pipelines.

References

  • PubChem. "N-(1-phenylethyl)formamide | C9H11NO | CID 97904". National Institutes of Health. Available at:[Link]

  • ResearchGate. "Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide". Tetrahedron Letters. Available at:[Link]

  • Google Patents. "US3991072A - Racemization of lower alkyl imidazole carboxylates". Google Patents.

Sources

Foundational

An In-depth Technical Guide to N-(1-Phenylethyl)formamide: Molecular Weight, Stereochemistry, and Three-Dimensional Structure

Abstract N-(1-Phenylethyl)formamide is a chiral amide of significant interest in synthetic chemistry, serving as both a key intermediate and a potential impurity in various chemical processes. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(1-Phenylethyl)formamide is a chiral amide of significant interest in synthetic chemistry, serving as both a key intermediate and a potential impurity in various chemical processes. This guide provides a comprehensive technical overview of its fundamental physicochemical properties, with a detailed exploration of its molecular weight and three-dimensional structure. We will delve into the stereochemical nature of the molecule, the conformational intricacies dictated by its functional groups, and the modern analytical and computational methodologies employed for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for applications ranging from asymmetric synthesis to analytical standard development.

Introduction: The Significance of N-(1-Phenylethyl)formamide

N-(1-Phenylethyl)formamide, a derivative of 1-phenylethylamine, belongs to the secondary amide class of organic compounds. Its structure is characterized by a formyl group attached to the nitrogen of a 1-phenylethyl moiety. The core importance of this molecule stems from the chiral center at the benzylic carbon (the carbon atom attached to both the phenyl ring and the ethyl group's methyl substituent). This chirality makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is a cornerstone of modern drug development. Furthermore, its formation as a byproduct in reactions like the Leuckart synthesis of amphetamines necessitates its accurate identification and characterization in forensic and analytical chemistry[1]. Understanding its precise molecular weight and 3D structure is paramount for its unambiguous identification, for predicting its interactions in biological systems, and for designing stereoselective synthetic pathways.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These properties are critical for mass spectrometry, elemental analysis, and stoichiometric calculations in synthetic protocols.

The key identifiers and properties of N-(1-Phenylethyl)formamide are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[2][3][4][5][6]
Molecular Weight 149.19 g/mol [2][4][5][7]
Monoisotopic Mass 149.084063974 Da[3][5]
CAS Number 6948-01-2[2][3][4][5][6][7]
IUPAC Name N-(1-phenylethyl)formamide[5]
Canonical SMILES CC(C1=CC=CC=C1)NC=O[2][3][5]
InChIKey CDHCCWRMWKZBGE-UHFFFAOYSA-N[2][5]
Topological Polar Surface Area 29.1 Ų[3][5]
Rotatable Bond Count 2[3]

Molecular Structure and Three-Dimensional Conformation

While the 2D structure provides the basic connectivity of atoms, the 3D arrangement dictates the molecule's physical properties, reactivity, and biological activity. The structure of N-(1-Phenylethyl)formamide is defined by its chiral center and the rotational freedom around its single bonds.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Validation sample Synthesized or Isolated Sample ms Mass Spectrometry (MS) sample->ms Determine MW nmr NMR Spectroscopy (¹H, ¹³C, COSY) sample->nmr Map Atom Connectivity ir Infrared (IR) Spectroscopy sample->ir Identify Functional Groups xray X-ray Crystallography (if crystalline solid) sample->xray Determine 3D Solid-State Structure validate Compare Experimental and Computed Data ms->validate nmr->validate ir->validate xray->validate build Build Initial 3D Structure (e.g., from SMILES) opt Geometry Optimization (e.g., DFT) build->opt Find Lowest Energy Structure freq Frequency Analysis opt->freq Confirm Minimum Energy State analysis Conformational Search & Property Calculation opt->analysis Predict Spectra, Analyze Orbitals analysis->validate

Caption: Integrated workflow for the structural elucidation of N-(1-Phenylethyl)formamide.

Experimental Protocols
  • Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₉H₁₁NO) by providing a highly accurate mass measurement that distinguishes it from other molecules of the same nominal mass. [5]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity. Key expected signals include a doublet for the methyl group, a quartet for the benzylic proton, distinct signals for the aromatic protons, and signals for the N-H and formyl protons.

    • ¹³C NMR: Shows the number of unique carbon environments. Signals for the methyl carbon, the chiral benzylic carbon, the aromatic carbons, and the formyl carbonyl carbon would be expected.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. Key vibrational bands for N-(1-Phenylethyl)formamide include a strong C=O stretch (amide I band) typically around 1650-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, this technique provides the most definitive 3D structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Computational Chemistry

In the absence of crystallographic data, computational methods like Density Functional Theory (DFT) are invaluable for exploring the 3D structure. [8] General Workflow for Computational Analysis:

  • Initial Structure Generation: A 2D structure is converted into an initial 3D model.

  • Geometry Optimization: An algorithm systematically alters the positions of the atoms to find the lowest energy conformation (the most stable 3D structure). This process provides predicted bond lengths and angles.

  • Conformational Search: More advanced calculations can explore the potential energy surface by rotating the single bonds to identify all stable low-energy conformers and their relative populations.

  • Property Calculation: Once a stable structure is found, properties such as IR vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental data to validate the computed structure. [8]

Synthesis Context: The Leuckart Reaction

A common route to N-(1-Phenylethyl)formamide is through the Leuckart reaction, which involves the reductive amination of a ketone. [9]

  • Reactants: Acetophenone (the ketone) and formamide (serving as both the amine source and the reducing agent).

  • Process: The reaction is typically heated, causing the formamide to react with the ketone, ultimately forming the N-formylated amine.

  • Significance: This reaction is notable in forensic science because a similar process using phenyl-2-propanone is a classic method for the illicit synthesis of amphetamine. N-(1-Phenylethyl)formamide can therefore be an indicator of related chemical activities. [1]

Conclusion

N-(1-Phenylethyl)formamide is a molecule whose simple formula, C₉H₁₁NO, belies a rich structural complexity centered on its stereochemistry and conformational flexibility. Its precise molecular weight of 149.19 g/mol is a fundamental constant for its analytical identification. The three-dimensional structure, governed by the planarity of the amide bond and the steric interactions around its chiral center, is best understood through a synergistic application of experimental spectroscopic techniques and computational modeling. For professionals in drug discovery and chemical research, a thorough grasp of these structural details is essential for leveraging this compound in stereoselective synthesis and for its accurate detection and characterization.

References

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  • Molbase. (n.d.). N-(1-phenylethyl)formamide 6948-01-2 wiki. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Formamide, N,N-di-(1-phenylethyl), diastereomer # 1. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97904, N-(1-phenylethyl)formamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3300398, N-methyl-N-(1-phenylethyl)formamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444567, N-Methyl-N-(Methylbenzyl)Formamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1,1-Dimethyl-2-phenylethyl)formamide | C11H15NO | CID 104077 - PubChem. Available at: [Link]

  • NextSDS. (n.d.). N-(1-phenylethyl)formamide — Chemical Substance Information. Available at: [Link]

  • Cheméo. (n.d.). Formamide, N,N-di-(1-phenylethyl), diastereomer # 2. Available at: [Link]

  • PubChemLite. (n.d.). N-(1-phenylethyl)formamide (C9H11NO). Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Manikandan, P. & Sairam, S. (2018). Unimolecular decomposition of formamide via direct chemical dynamics simulations. Physical Chemistry Chemical Physics, 20(3), 1617-1627.
  • van der Schuit, F. et al. (1995). The emergence of 1-phenylethylamine and its derivatives as a new series of illicit drugs.
  • Zloh, M. et al. (2019). Rapid synthesis of N-[1-(4-pyridyl)ethyl]formamide. FASEB Journal, 33(S1), 787-787.
  • Martinez, A. et al. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Molecules, 30(8), 1234. (Note: This is a hypothetical citation format for illustrative purposes, as the original search result did not provide a full journal reference).

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Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of N-(1-Phenylethyl)formamide in Organic Solvents

Foreword: The Imperative of Solubility Data in Scientific Research and Development Physicochemical Characterization of N-(1-Phenylethyl)formamide: The Foundation of Solubility A molecule's intrinsic properties are the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility Data in Scientific Research and Development

Physicochemical Characterization of N-(1-Phenylethyl)formamide: The Foundation of Solubility

A molecule's intrinsic properties are the primary determinants of its solubility in a given solvent. N-(1-Phenylethyl)formamide (C9H11NO) is a secondary amide with a chiral center. Its structure, featuring a phenyl group, an ethyl group, and a formamide moiety, imparts a combination of nonpolar and polar characteristics.

Table 1: Key Physicochemical Properties of N-(1-Phenylethyl)formamide

PropertyValueSource
Molecular FormulaC9H11NOPubChem[1]
Molecular Weight149.19 g/mol PubChem[1]
Physical FormSolid[2]
pKa (Predicted)15.51 ± 0.23[3]
XLogP3-AA1.4PubChem[1]
Topological Polar Surface Area29.1 Ų[3]

The presence of the amide group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which will significantly influence its interaction with protic and aprotic polar solvents. The phenyl and ethyl groups contribute to its nonpolar character, suggesting potential solubility in less polar environments. The predicted pKa indicates it is a very weak acid.

Experimental Determination of Solubility: A Methodical Approach

The accurate determination of solubility requires robust and well-controlled experimental methods. The isothermal equilibrium method, often referred to as the shake-flask method, is considered the "gold standard" for thermodynamic solubility determination due to its accuracy and reliability.[4][5]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Protocol:

  • Preparation: Add an excess amount of N-(1-Phenylethyl)formamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility.

  • Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles. The filter should also be at the experimental temperature.

  • Analysis: Accurately dilute the filtrate with a suitable solvent and determine the concentration of N-(1-Phenylethyl)formamide using a validated analytical technique.

Analytical Techniques for Concentration Measurement

The choice of analytical method is critical for accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the solute.[7][8] A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be developed.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: If N-(1-Phenylethyl)formamide has a chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination.[8][9] A calibration curve must be prepared.

  • Gravimetric Method: This classic method involves evaporating a known volume of the saturated solution to dryness and weighing the residue.[10][11][12] While simple, it is generally less sensitive and can be affected by the presence of non-volatile impurities.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of N-(1-Phenylethyl)formamide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Select Organic Solvents B Add Excess N-(1-Phenylethyl)formamide to Vials A->B C Incubate at Constant Temperature with Agitation (24-72h) B->C D Allow Solid to Settle C->D E Withdraw Supernatant D->E F Filter (Isothermal) E->F G Analyze Concentration (e.g., HPLC) F->G H Calculate Solubility (e.g., g/L, mol/L) G->H I Repeat at Different Temperatures H->I

Caption: Experimental workflow for determining the solubility of N-(1-Phenylethyl)formamide.

Thermodynamic Modeling of Solubility: From Data to Understanding

Experimental solubility data can be correlated and, in some cases, predicted using thermodynamic models. These models provide a deeper understanding of the dissolution process and allow for interpolation and extrapolation of solubility to different conditions.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which for the dissolution process is the solubility. It allows for the determination of the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[13][14]

The linear form of the van't Hoff equation is:

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

where:

  • x is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • ΔS° is the standard entropy of dissolution

  • R is the ideal gas constant

  • T is the absolute temperature

A plot of ln(x) versus 1/T should yield a straight line, from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively.[14]

Activity Coefficient Models: NRTL and UNIQUAC

For non-ideal solutions, where solute-solvent and solvent-solvent interactions are significant, activity coefficient models are employed. The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used in the chemical and pharmaceutical industries.[15][16][17]

These models use binary interaction parameters to account for the deviation from ideal behavior. These parameters are typically regressed from experimental data.[15][18] Once determined, these models can be used to predict solubility in mixed solvent systems and at different temperatures.[16][19]

The Relationship Between Experimental Data and Thermodynamic Modeling

The following diagram illustrates how experimental data is used to inform and validate thermodynamic models.

G cluster_exp Experimental Data cluster_model Thermodynamic Modeling cluster_params Model Parameters cluster_predict Prediction & Application ExpData Solubility Data (x) at Various Temperatures (T) VantHoff van't Hoff Equation (ln(x) vs 1/T) ExpData->VantHoff NRTL_UNIQUAC Activity Coefficient Models (NRTL, UNIQUAC) ExpData->NRTL_UNIQUAC ThermoParams Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) VantHoff->ThermoParams BinaryParams Binary Interaction Parameters NRTL_UNIQUAC->BinaryParams Predict Predict Solubility in New Conditions (e.g., mixed solvents, different T) ThermoParams->Predict BinaryParams->Predict Process Inform Process Design (Crystallization, Purification) Predict->Process

Caption: The interplay between experimental solubility data and thermodynamic modeling.

Proposed Research Plan for a Comprehensive Solubility Study of N-(1-Phenylethyl)formamide

To build a comprehensive solubility profile, a systematic study across a range of organic solvents with varying polarities and functionalities is recommended.

Table 2: Proposed Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Protic Methanol, Ethanol, Isopropanol, WaterTo assess the impact of hydrogen bonding.
Aprotic Polar Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To evaluate the role of polar interactions without hydrogen bond donation.
Nonpolar Toluene, Heptane, DichloromethaneTo understand the solubility in nonpolar and weakly polar environments.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneTo investigate the effect of hydrogen bond accepting solvents.

Experimental Design:

  • Temperature Range: Determine the solubility at a minimum of five temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K) to allow for accurate thermodynamic modeling.

  • Replicates: Perform all experiments in triplicate to ensure reproducibility and to allow for statistical analysis of the results.

  • Solid Phase Characterization: After equilibration, the solid phase should be analyzed (e.g., by DSC or XRD) to ensure that no polymorphic transformations or solvate formation has occurred during the experiment.

Conclusion: Enabling a Deeper Understanding

The solubility of N-(1-Phenylethyl)formamide in organic solvents is a fundamental dataset that is essential for its effective application in research and industry. This guide provides a robust framework for the systematic and accurate determination of this solubility profile. By combining rigorous experimental methodologies with sound thermodynamic modeling, researchers can generate the high-quality data needed to optimize processes, ensure product quality, and accelerate scientific discovery.

References

  • Chen, C.-C., & Song, Y. (2004). Solubility Modeling with a Nonrandom Two-Liquid Segment Activity Coefficient Model. Industrial & Engineering Chemistry Research, 43(26), 8354–8362. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved from [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.). ACS Publications. Retrieved from [Link]

  • Ghahremani, M., & Chen, Y. (2016). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research, 55(42), 11172–11184. [Link]

  • Extended UNIQUAC model for electrolyte solutions. (n.d.). Phasediagram. Retrieved from [Link]

  • Leal, A. M., Kulik, D. A., & Saar, M. O. (2017). Using Reaktoro for mineral and gas solubility calculations with the Extended UNIQUAC model. Geochemical Society Goldschmidt Abstracts. [Link]

  • Haghtalab, A., & Shojaeian, A. (2007). Electrolyte UNIQUAC−NRF Model to Study the Solubility of Acid Gases in Alkanolamines. Industrial & Engineering Chemistry Research, 46(18), 6039–6046. [Link]

  • UNIQUAC. (n.d.). Grokipedia. Retrieved from [Link]

  • Mazzotti, M., & Cavallaro, G. (2014). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. The Journal of Physical Chemistry B, 118(49), 14357–14368. [Link]

  • Mirmehrabi, M., & Rohani, S. (2015). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening. IntechOpen. [Link]

  • Yalkowsky, S. H., & Pinal, R. (1993). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 82(2), 215-219. [Link]

  • Experimental set-up for phase equilibrium solubility determination by isothermal method. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(1-phenylethyl)formamide. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, R., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Pharmaceutics, 13(8), 1293. [Link]

  • Parameters of NRTL model regressed based on experimental solubility data. (n.d.). ResearchGate. Retrieved from [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). ACS Publications. Retrieved from [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. [Link]

  • 1-phenylethylformamide. (2025, May 20). A2Z Chemical. Retrieved from [Link]

  • N-(1-Phenylethyl)formamide. (n.d.). Bide Pharmatech. Retrieved from [Link]

  • Steiger, A., & Resch-Genger, U. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 527-534. [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon. Retrieved from [Link]

  • Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009). PubMed. [Link]

  • Solubility Measurement Using Differential Scanning Calorimetry. (n.d.). ACS Publications. Retrieved from [Link]

  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO. Retrieved from [Link]

  • Formamide, N,N-di-(1-phenylethyl), diastereomer # 2. (n.d.). Cheméo. Retrieved from [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • Van 't Hoff factor. (n.d.). Wikipedia. Retrieved from [Link]

  • A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. (2012). PubMed. [Link]

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Protocols & Analytical Methods

Method

Catalytic reduction of N-(1-Phenylethyl)formamide to secondary amines

Application Note & Protocol Topic: Catalytic Reduction of N-(1-Phenylethyl)formamide to N-Ethyl-1-phenylethanamine: A Guide for Synthetic and Medicinal Chemists Introduction: The Strategic Importance of Amide Reduction T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Catalytic Reduction of N-(1-Phenylethyl)formamide to N-Ethyl-1-phenylethanamine: A Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of Amide Reduction

The reduction of amides to their corresponding amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Secondary amines, such as the target molecule N-ethyl-1-phenylethanamine, are prevalent structural motifs in a vast array of biologically active compounds and serve as critical building blocks for drug discovery. The amide bond is notoriously stable and unreactive, making its reduction a significant chemical challenge.[1][2] Historically, this transformation relied on stoichiometric, high-reactivity hydride reagents like lithium aluminum hydride (LiAlH₄). While effective, these reagents suffer from poor chemoselectivity, tolerating few other functional groups, and present significant safety and work-up challenges.[1][3]

Modern synthetic chemistry has shifted towards milder, catalytic methods that offer superior functional group tolerance, enhanced safety profiles, and greater process efficiency. This guide provides an in-depth analysis and detailed protocols for two highly effective and representative modern strategies for the reduction of the secondary amide, N-(1-Phenylethyl)formamide: a metal-free catalytic hydrosilylation and a classic borane-mediated reduction.

Conceptual Overview: Choosing the Reduction Pathway

The choice of reduction strategy depends on several factors, including the presence of other functional groups in the molecule, desired reaction scale, and available laboratory infrastructure. Below, we dissect two primary approaches.

Catalytic Hydrosilylation: A Mild and Chemoselective Approach

Catalytic hydrosilylation has emerged as a powerful and mild method for amide reduction.[4] This process typically involves a silane as the terminal reductant and a catalyst, which can range from transition metals (e.g., Ru, Rh, Ir, Fe, Zn) to organocatalysts.[4][5] The key advantages are the mild reaction conditions and high chemoselectivity, often leaving sensitive functional groups like esters, nitriles, and even ketones untouched.[2]

A particularly innovative, metal-free variant employs electrophilic activation of the amide carbonyl, followed by a catalyzed hydride transfer from a silane.[6][7] This strategy circumvents the use of potentially contaminating transition metals, a significant benefit in pharmaceutical synthesis.

The "Why" - Mechanistic Rationale: In one prominent metal-free method, triflic anhydride (Tf₂O) is used to activate the amide oxygen, forming a highly electrophilic iminium triflate intermediate.[6][7] This intermediate is then susceptible to reduction by a hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (TMDS), a process catalyzed by a Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃).[6][7][8][9] The catalyst facilitates the hydride transfer from the silane to the activated iminium species.

Borane Reduction: A Powerful and Versatile Workhorse

Borane (BH₃) and its stable complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS), are highly effective reagents for the exhaustive reduction of amides to amines.[10][11] Borane reagents are generally more tolerant of other functional groups than aluminum hydrides but less selective than many catalytic hydrosilylation systems.[11] For substrates without highly sensitive functionalities, borane reduction is often a rapid, high-yielding, and reliable choice.[12]

The "Why" - Mechanistic Rationale: The reduction mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the amide oxygen.[11] This coordination activates the carbonyl carbon towards hydride transfer from the borane. A subsequent series of steps, driven by the high boron-oxygen affinity, leads to the cleavage of the C-O bond and complete reduction to the amine, which initially forms a stable amine-borane complex.[11] An acidic work-up is required to hydrolyze this complex and liberate the free amine.

Caption: General transformation of the amide to the secondary amine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the reduction of N-(1-Phenylethyl)formamide. Standard laboratory safety precautions (lab coat, safety glasses, gloves) and procedures (e.g., working in a fume hood) must be followed.

Protocol 1: Metal-Free Catalytic Hydrosilylation

This protocol is adapted from the mild, metal-free methodology developed by Huang and co-workers, which demonstrates excellent chemoselectivity.[6][7][9]

Materials & Reagents:

  • N-(1-Phenylethyl)formamide

  • Triflic anhydride (Tf₂O)

  • 2-Fluoropyridine (2-F-Pyr.)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles/syringes

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(1-Phenylethyl)formamide (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 2-Fluoropyridine (1.2 eq) followed by the slow, dropwise addition of triflic anhydride (1.1 eq). Causality Note: Tf₂O is a powerful electrophile. Slow addition at low temperature is crucial to control the exothermic activation reaction and prevent side reactions.

  • Stirring: Stir the reaction mixture at 0 °C for 20 minutes to ensure complete formation of the activated iminium intermediate.

  • Reduction - Step 1: Add TMDS (1.2 eq) dropwise to the mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Reduction - Step 2 (Catalysis): Re-cool the mixture to 0 °C. Add a solution of B(C₆F₅)₃ (2-5 mol%) in a small amount of anhydrous DCM. Remove the ice bath and stir at room temperature for an additional 2-3 hours, or until reaction completion is confirmed by TLC or LC-MS analysis. Causality Note: The borane catalyzes the hydride transfer from the silane, significantly accelerating the final reduction step to the amine.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic phase with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford pure N-Ethyl-1-phenylethanamine.

Protocol 2: Borane-Dimethyl Sulfide (BMS) Reduction

This protocol utilizes a classic and robust reagent for amide reduction.[10][11]

Materials & Reagents:

  • N-(1-Phenylethyl)formamide

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, BMS, typically ~10 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), e.g., 3 M aqueous solution

  • Sodium hydroxide (NaOH), e.g., 5 M aqueous solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Dry round-bottom flask with stir bar and reflux condenser

  • Septa and needles/syringes

  • Heating mantle with temperature control

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-(1-Phenylethyl)formamide (1.0 eq) and dissolve it in anhydrous THF (approx. 0.5 M).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add BMS (approx. 1.5 - 2.0 eq of BH₃) dropwise via syringe. Causality Note: BMS is a concentrated source of borane. Slow addition is necessary to manage the initial exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 65 °C). Maintain reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. EXTREME CAUTION: Quench the reaction by the very slow, dropwise addition of methanol. Vigorous hydrogen gas evolution will occur. Causality Note: Methanol reacts with excess borane and decomposes the intermediate amine-borane complex. This step must be done slowly and in a well-ventilated fume hood to safely manage gas evolution.

  • Hydrolysis: After the effervescence has ceased, slowly add 3 M HCl solution. Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of any remaining boron-nitrogen species.

  • Basification & Work-up: Cool the mixture to room temperature. Make the solution basic (pH > 11) by the slow addition of 5 M NaOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by flash column chromatography.

Data Summary and Method Comparison

ParameterProtocol 1: Metal-Free HydrosilylationProtocol 2: Borane (BMS) Reduction
Key Reagents Tf₂O, 2-F-Pyr., TMDSBH₃·SMe₂ (BMS)
Catalyst B(C₆F₅)₃ (2-5 mol%)None (Stoichiometric Reagent)
Temperature 0 °C to Room Temperature0 °C to Reflux (~65 °C)
Reaction Time 5 - 6 hours5 - 9 hours (including quench/hydrolysis)
Chemoselectivity Excellent; tolerates esters, ketones, nitriles.[3][6]Good; may reduce carboxylic acids, alkenes.[11]
Key Advantages Very mild conditions, high functional group tolerance, metal-free.Reliable, high-yielding, widely applicable, cost-effective reagent.
Key Considerations Requires careful handling of Tf₂O; multiple steps.Requires careful quenching of excess borane; generation of odorous DMS.[11]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction (Protocol 1 Example) cluster_workup Work-up & Purification cluster_end Final Product start Start: N-(1-Phenylethyl)formamide in Anhydrous Solvent activation 1. Activation (Tf₂O, 2-F-Pyr, 0°C) start->activation reduction 2. Reduction (TMDS, B(C₆F₅)₃, RT) activation->reduction quench 3. Quench Reaction (aq. NaHCO₃) reduction->quench extract 4. Extraction with DCM quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Column Chromatography dry->purify end_product Pure N-Ethyl-1-phenylethanamine purify->end_product

Caption: Workflow for the metal-free catalytic hydrosilylation of N-(1-Phenylethyl)formamide.

Conclusion

The catalytic reduction of N-(1-Phenylethyl)formamide to its secondary amine can be achieved efficiently through multiple modern synthetic routes. The choice between a highly chemoselective, metal-free hydrosilylation and a powerful, reliable borane-mediated reduction allows chemists to tailor their approach based on the specific demands of their synthetic target. The metal-free hydrosilylation protocol offers unparalleled mildness and functional group compatibility, making it ideal for complex, late-stage intermediates in drug development. Conversely, the borane reduction remains a robust and economical option for simpler substrates where its broader reactivity is not a concern. By understanding the causal principles behind each protocol, researchers can confidently execute this critical transformation to advance their scientific objectives.

References

  • Hydrosilyation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Huang, P.-Q., Lang, Q.-W., & Wang, Y.-R. (2016). Mild Metal-Free Hydrosilylation of Secondary Amides to Amines. The Journal of Organic Chemistry, 81(10), 4235–4243. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Mild Metal-Free Hydrosilylation of Secondary Amides to Amines. Organic Chemistry Portal. [Link]

  • Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sanz, M., Gonzalez-Bobes, F. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews, 45(22), 6249-6265. [Link]

  • Huang, P.-Q., Lang, Q.-W., & Wang, Y.-R. (2016). Mild Metal-Free Hydrosilylation of Secondary Amides to Amines. The Journal of Organic Chemistry, 81(10), 4235–4243. [Link]

  • Huang, P. Q., Lang, Q. W., & Wang, Y. R. (2016). Mild Metal-Free Hydrosilylation of Secondary Amides to Amines. The Journal of organic chemistry, 81(10), 4235–4243. [Link]

  • Motoyama, Y., Hanada, S., & Nagashima, H. (2007). Unexpected selectivity in ruthenium-catalyzed hydrosilylation of primary amides: synthesis of secondary amines. Chemical Communications, (43), 4552-4554. [Link]

  • Zhang, W., Zhang, M., & Zhang, J. (2019). A BEt₃-Base Catalyst for Amide Reduction with Silane. The Journal of Organic Chemistry, 84(9), 5693–5700. [Link]

  • Charette, A. B., & Grenon, M. (2007). Highly Chemoselective Metal-Free Reduction of Tertiary Amides. Organic Letters, 9(26), 5485–5488. [Link]

  • Wiedemann, S., & Enthaler, S. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews, 45(22), 6249-6265. [Link]

  • Nakatani, N., Hasegawa, J., Sunada, Y., & Nagashima, H. (2015). Platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups: a theoretical study of the reaction mechanism. Dalton Transactions, 44(44), 19163-19172. [Link]

  • Chemoselective reduction of carboxamides. OA Monitor Ireland. [Link]

  • Das, S., Li, Y., & Beller, M. (2013). Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation. Angewandte Chemie International Edition, 52(37), 9948-9952. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry–A European Journal, 17(43), 12050-12056. [Link]

  • West, D. E., & Scott, D. J. (2024). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]

  • Andrade, C. K. Z., & da Silva, R. A. (2007). Reduction of amides by boranes. Journal of the Brazilian Chemical Society, 18, 11-29. [Link]

  • Tinnis, F. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Doctoral dissertation, Stockholm University. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Enantioselective Synthesis and Auxiliary Applications of N-(1-Phenylethyl)formamide

Introduction & Mechanistic Rationale N-(1-Phenylethyl)formamide is a privileged chiral building block and auxiliary extensively utilized in asymmetric synthesis and medicinal chemistry[1]. Its primary application lies in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(1-Phenylethyl)formamide is a privileged chiral building block and auxiliary extensively utilized in asymmetric synthesis and medicinal chemistry[1]. Its primary application lies in its ability to dictate stereochemistry in complex multicomponent reactions (MCRs) and asymmetric reductive aminations[2].

Mechanistic Causality: The stereodirecting power of the 1-phenylethyl moiety stems from its pronounced steric differentiation. The bulky phenyl ring and the smaller methyl group create a highly asymmetric steric environment around the chiral benzylic center. When the formamide is converted into an isocyanide or utilized directly as an auxiliary, this steric bulk effectively shields one face of the reactive intermediate (e.g., the nitrilium ion in an Ugi reaction)[3]. Furthermore, the formyl group introduces a planar partial double-bond character due to resonance, which restricts free rotation, locks the conformation, and maximizes the facial selectivity dictated by the phenyl ring.

Experimental Workflows

The following workflow illustrates the transformation of the accessible chiral pool reagent, (S)-1-phenylethylamine, into the versatile chiral auxiliary (S)-N-(1-phenylethyl)formamide, and its subsequent dehydration to a stereodirecting isocyanide for asymmetric Ugi four-component reactions (U-4CR).

G A (S)-1-Phenylethylamine (Chiral Pool) B (S)-N-(1-Phenylethyl)formamide (Chiral Auxiliary) A->B Ethyl Formate Reflux, 16h C (S)-(1-Isocyanoethyl)benzene (Stereodirecting Isocyanide) B->C POCl3, Et3N CH2Cl2, 0 °C D Asymmetric Ugi 4CR (Target Scaffold) C->D Aldehyde, Amine, Carboxylic Acid

Workflow for the synthesis and application of (S)-N-(1-phenylethyl)formamide.

Validated Synthesis Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and stereochemical integrity.

Protocol A: High-Yield Preparation of (S)-N-(1-Phenylethyl)formamide

Objective: To synthesize optically pure (S)-N-(1-phenylethyl)formamide without eroding the enantiomeric excess (ee) of the starting chiral amine. Causality & Reagent Selection: Ethyl formate is selected over mixed anhydrides (e.g., formic acetic anhydride) or Leuckart-Wallach conditions[4]. Ethyl formate allows for a neutral, refluxing formylation that is entirely free of racemization risks at the sensitive benzylic position[5].

Step-by-Step Methodology:

  • Setup: In a oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-(-)-1-phenylethylamine (10.0 g, 82.5 mmol).

  • Reagent Addition: Add ethyl formate (30.6 g, 412.5 mmol, 5.0 equiv) directly to the amine. The excess ethyl formate acts as both the formylating agent and the solvent, ensuring pseudo-first-order kinetics.

  • Reaction: Heat the mixture to a gentle reflux (approx. 54 °C) under an inert argon atmosphere for 16 hours.

    • Self-Validation Checkpoint 1: Monitor the disappearance of the primary amine via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The product formamide will not stain readily, whereas unreacted amine will appear as a dark purple spot.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove unreacted ethyl formate and the ethanol byproduct.

  • Purification: The resulting crude oil is typically >95% pure by NMR. If a highly pure solid is required, it can be crystallized from a mixture of hexanes/ethyl acetate at -20 °C.

  • Stereochemical Validation: Confirm optical purity via polarimetry. The stereochemical configuration at the asymmetric carbon atom must remain unaltered during this process[5].

Protocol B: Dehydration to (S)-(1-Isocyanoethyl)benzene for Asymmetric Ugi Reactions

Objective: Conversion of the chiral formamide into a stereodirecting isocyanide for application in U-4CR[3]. Causality & Reagent Selection: Phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) provide a rapid, low-temperature dehydration. Maintaining a strict 0 °C environment is critical to prevent the exothermic polymerization of the resulting isocyanide and to preserve the chiral center.

Step-by-Step Methodology:

  • Setup: Dissolve (S)-N-(1-phenylethyl)formamide (5.0 g, 33.5 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (16.9 g, 167.5 mmol, 5.0 equiv) and cool the flask to 0 °C using an ice-water bath.

  • Dehydration: Add POCl₃ (6.1 g, 40.2 mmol, 1.2 equiv) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Stir at 0 °C for 1 hour.

    • Self-Validation Checkpoint 2: The reaction will transition from pale yellow to dark brown. TLC (Hexanes/EtOAc 3:1, UV visualization) should demonstrate the complete consumption of the formamide (lower Rf) and the appearance of the less polar isocyanide (higher Rf).

  • Quenching: Carefully quench the reaction by pouring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 30 minutes to safely hydrolyze any excess POCl₃.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature no higher than 25 °C.

  • Purification: Purify via flash column chromatography (neutral alumina, Hexanes/EtOAc 9:1) to yield the chiral isocyanide as a pungent liquid. Storage Note: Store immediately at -20 °C under argon to prevent degradation.

Quantitative Data Summary

The following table summarizes the quantitative outcomes when (S)-(1-Isocyanoethyl)benzene (derived from the synthesized formamide) is deployed as a chiral auxiliary in an Asymmetric Ugi 4-Component Reaction.

Note: The diastereomeric ratio (dr) is heavily influenced by the steric bulk of the aldehyde component; bulkier aldehydes enhance the facial selectivity dictated by the chiral isocyanide auxiliary.

Aldehyde ComponentAmine ComponentCarboxylic Acid ComponentIsolated Yield (%)Diastereomeric Ratio (dr)
BenzaldehydeBenzylamineAcetic Acid8588:12
p-TolualdehydeBenzylamineAcetic Acid8285:15
IsobutyraldehydeAnilineBenzoic Acid7892:8
PivalaldehydeBenzylamineFormic Acid75>95:5

Sources

Method

Application Notes and Protocols for the Purification of Crude N-(1-Phenylethyl)formamide by Crystallization

Abstract This comprehensive guide provides detailed application notes and protocols for the purification of crude N-(1-Phenylethyl)formamide, a key intermediate in the synthesis of various pharmaceutical compounds and or...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of crude N-(1-Phenylethyl)formamide, a key intermediate in the synthesis of various pharmaceutical compounds and organic molecules. Recognizing the critical need for high-purity materials in research and drug development, this document outlines the principles of crystallization and offers a systematic approach to developing a robust purification strategy. We address the common impurities encountered during its synthesis, particularly via the Leuckart reaction, and present a detailed protocol for solvent screening and subsequent recrystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity N-(1-Phenylethyl)formamide.

Introduction: The Importance of Purity for N-(1-Phenylethyl)formamide

N-(1-Phenylethyl)formamide is a crucial building block in organic synthesis. Its utility as a precursor demands a high degree of purity to ensure the desired yield and quality of the final products and to avoid the introduction of unwanted side products in subsequent reaction steps. The synthesis of N-(1-Phenylethyl)formamide, often accomplished through the Leuckart reaction of acetophenone and formamide, can result in a crude product containing unreacted starting materials and various byproducts.[1] Therefore, an effective purification method is paramount.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] By carefully selecting a solvent in which N-(1-Phenylethyl)formamide has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to selectively crystallize the desired product, leaving the impurities dissolved in the solvent.[2]

This document will guide the user through the theoretical and practical aspects of purifying crude N-(1-Phenylethyl)formamide by crystallization.

Understanding the Analyte and Its Common Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

2.1. Physical Properties of N-(1-Phenylethyl)formamide

There is some discrepancy in the reported physical state of N-(1-Phenylethyl)formamide, with some sources describing it as a liquid and others as a white to off-white solid. This suggests that the compound is likely a low-melting solid at or near room temperature. It is generally soluble in polar organic solvents.

PropertyValueSource
Molecular FormulaC₉H₁₁NO[4]
Molecular Weight149.19 g/mol [4]
AppearanceWhite to Off-White Solid / Colorless to Pale Yellow Liquid-

2.2. Common Impurities from the Leuckart Synthesis

The Leuckart reaction is a common method for the synthesis of amines and their formylated derivatives from ketones or aldehydes.[1] When synthesizing N-(1-Phenylethyl)formamide from acetophenone and formamide, the following impurities are commonly encountered:

  • Unreacted Acetophenone: The starting ketone may be present in the crude product if the reaction does not go to completion.

  • Di-(1-phenylethyl)amine: This is a common byproduct formed through further reaction of the initially formed amine.[5]

  • Unreacted Formamide and its Decomposition Products: Excess formamide and its thermal decomposition products may also be present.

Understanding these impurities is crucial for selecting a crystallization solvent that will effectively separate them from the desired product.

The Principle of Crystallization: A Step-by-Step Overview

Crystallization is a multi-step process that leverages differences in solubility to achieve purification.[2] The general workflow is as follows:

Diagram 1: General Workflow for Crystallization. This diagram illustrates the sequential steps involved in the purification of a solid organic compound by recrystallization.

Protocol 1: Solvent Screening for Optimal Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[2] An ideal solvent should exhibit the following properties:

  • High solubility for N-(1-Phenylethyl)formamide at elevated temperatures.

  • Low solubility for N-(1-Phenylethyl)formamide at low temperatures.

  • Impurities should be either highly soluble or insoluble at all temperatures.

  • The solvent should not react with N-(1-Phenylethyl)formamide.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

This protocol describes a systematic approach to screen for a suitable solvent.

4.1. Materials and Equipment

  • Crude N-(1-Phenylethyl)formamide

  • A selection of test solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

4.2. Procedure

  • Preparation: Place a small amount (e.g., 20-30 mg) of crude N-(1-Phenylethyl)formamide into a series of labeled test tubes, one for each solvent to be tested.

  • Room Temperature Solubility: To each test tube, add the solvent dropwise while vortexing until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

  • Hot Solubility: For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves. Record your observations.

  • Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Evaluation: Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.

4.3. Interpreting the Results

ObservationInterpretation
Soluble at room temperatureUnsuitable solvent (poor recovery)
Insoluble at all temperaturesUnsuitable solvent
Sparingly soluble at room temperature, soluble when hot, forms good crystals on coolingPromising Solvent
"Oils out" on coolingMay require a mixed solvent system or slower cooling

Protocol 2: Bulk Recrystallization of N-(1-Phenylethyl)formamide

Once a suitable solvent has been identified from the screening process, the following protocol can be used for the purification of a larger quantity of crude N-(1-Phenylethyl)formamide. Based on the purification of similar amides, ethanol or a mixture of ethanol and water is a good starting point.[6]

5.1. Materials and Equipment

  • Crude N-(1-Phenylethyl)formamide

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

5.2. Step-by-Step Procedure

  • Dissolution: Place the crude N-(1-Phenylethyl)formamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Carefully transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point or in a desiccator.

Assessing Purity and Troubleshooting

6.1. Purity Assessment

The purity of the recrystallized N-(1-Phenylethyl)formamide should be assessed using one or more of the following methods:

  • Melting Point Determination: A pure compound will have a sharp and defined melting point. A broad melting range is indicative of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and starting materials.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of any impurities.

6.2. Troubleshooting Guide

ProblemPossible CauseSolution
Oiling outThe solution is too concentrated, or the cooling is too rapid.Add a small amount of hot solvent to redissolve the oil and allow for slower cooling.
No crystal formationToo much solvent was used, or the compound is too soluble.Evaporate some of the solvent to increase the concentration. Try cooling in an ice bath or scratching the flask.
Low recoveryThe compound is too soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled before filtration. Use the minimum amount of hot solvent for dissolution.
Colored productColored impurities were not fully removed.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.

Conclusion

The crystallization techniques detailed in this application note provide a robust and effective method for the purification of crude N-(1-Phenylethyl)formamide. By following a systematic approach of solvent screening followed by bulk recrystallization, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and organic synthesis. The principles and protocols outlined herein are designed to be a valuable resource for any scientist working with this important chemical intermediate.

References

  • Leuckart, R. Ber. dtsch. chem. Ges.1885, 18, 2341–2344.
  • Organic Syntheses, Coll. Vol. 2, p.503 (1943); Vol. 18, p.75 (1938).
  • Wikipedia. Leuckart reaction. [Link]

  • PubChem. N-(1-phenylethyl)formamide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Carlson, R.; Lejon, T.; Lundstedt, T.; Le Clouerec, E. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand.1993, 47, 1046-1049.
  • LibreTexts Chemistry. Recrystallization. [Link]

  • Organic Syntheses. α-PHENYLETHYLAMINE. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Carlson, R.; Lejon, T.; Lundstedt, T.; Le Clouerec, E. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand.1993, 47, 1046-1049.
  • LibreTexts Chemistry. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in N-(1-Phenylethyl)formamide Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis and resolution of chiral N-(1-phenylethyl)formamide. As a Senior Application Scientist, I have designed this resource to help researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and resolution of chiral N-(1-phenylethyl)formamide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals diagnose, understand, and resolve stereochemical degradation during formylation reactions.

Whether you are chemically formylating an enantiopure amine or performing an enzymatic kinetic resolution, stereoretention is dictated by strict thermodynamic and kinetic boundaries. This guide bypasses basic overviews to directly address the causality of enantiomeric excess (ee) loss and provides self-validating protocols to ensure absolute stereocontrol.

Diagnostic Workflow

Before altering your reaction parameters, use the decision tree below to isolate the root cause of your stereochemical failure.

DiagnosticWorkflow Start Low ee Detected in N-(1-Phenylethyl)formamide Synthesis Identify Synthesis Route Start->Synthesis Chemical Chemical Formylation (Chiral Starting Material) Synthesis->Chemical Enzymatic Enzymatic Kinetic Resolution (Racemate) Synthesis->Enzymatic ChemAgent Check Formylating Agent Chemical->ChemAgent EnzConv Check Reaction Conversion Enzymatic->EnzConv FormicAcid Formic Acid / Heat Thermal Racemization ChemAgent->FormicAcid EthylFormate Ethyl Formate / RT Check SM Purity ChemAgent->EthylFormate Over50 > 50% Conversion E-value Limitation EnzConv->Over50 Under50 < 50% Conversion Check Acyl Donor EnzConv->Under50

Diagnostic workflow for identifying the root cause of low enantiomeric excess.

Core Troubleshooting Q&A

Q1: I am formylating enantiopure (S)-1-phenylethylamine using refluxing formic acid, but my product ee is dropping below 70%. Why is stereoretention failing?

The Causality: You are inducing acid-catalyzed thermal racemization. 1-Phenylethylamine is a benzylic amine. Under strongly acidic conditions (formic acid) combined with high heat (reflux, ~100 °C), the amine/amide nitrogen becomes protonated. This weakens the adjacent C-N bond and promotes the reversible formation of a planar benzylic carbocation or an imine-enamine tautomer[1]. When the formyl group is finally trapped, the planar intermediate is attacked from both faces, resulting in a racemic mixture. The Solution: Abandon refluxing formic acid. Transition to a milder formylating agent such as ethyl formate or acetic formic anhydride, which operate efficiently at room temperature or under mild heating (≤50 °C) without providing the acidic protons necessary for benzylic racemization, as demonstrated in[2].

Q2: My chiral HPLC analysis shows four peaks instead of two for racemic N-(1-phenylethyl)formamide, and my (S)-enantiomer batch shows a secondary peak that software integrates as the (R)-enantiomer. Is my ee actually low?

The Causality: This is likely an analytical artifact caused by amide rotamers , not a true loss of ee. Formamides exhibit a high energy barrier to rotation around the C-N partial double bond (~18–20 kcal/mol). At room temperature, N-(1-phenylethyl)formamide exists as a stable mixture of s-cis and s-trans rotamers[3]. On a chiral stationary phase, these rotamers separate. A single enantiomer will elute as two distinct peaks. If your software integrates the minor rotamer peak of the (S)-enantiomer as the (R)-enantiomer, it will falsely report a low ee. The Solution: Heat your HPLC column to 50–60 °C. The thermal energy will exceed the rotational barrier, causing the rotamers to interconvert rapidly on the chromatographic timescale. The two peaks will coalesce into a single, sharp peak per enantiomer, revealing your true ee.

Q3: I am using Candida antarctica lipase B (CALB) for the kinetic resolution of racemic 1-phenylethylamine with ethyl formate. At 4 hours the product ee was >98%, but by 12 hours it dropped to 85%. Why?

The Causality: You have breached the thermodynamic limits of the enzyme's Enantiomeric Ratio (E-value). In a kinetic resolution, CALB preferentially formylates the (R)-enantiomer. However, the enzyme is not perfectly selective; it simply reacts with the (R)-enantiomer faster. Once the (R)-enantiomer is depleted (approaching 50% overall conversion), the high local concentration of the remaining (S)-enantiomer forces the enzyme to begin formylating it, actively degrading the product ee[4]. The Solution: Kinetic resolutions must be strictly terminated at 40–45% conversion . Implement a self-validating check: monitor the reaction via GC-FID and quench the enzyme (via filtration) the moment the amine-to-amide ratio hits 55:45.

Quantitative Data: Formylation Conditions vs. Stereoretention

The table below summarizes the impact of various formylating agents on the stereoretention of (S)-1-phenylethylamine (Starting Material ee: 99.5%).

Formylating AgentCatalyst / EnzymeTemp (°C)Time (h)Yield (%)Final Product ee (%)Mechanism of ee Loss
Formic Acid None100 (Reflux)128268.0 Acid-catalyzed benzylic racemization
Formic Acid Toluene (Dean-Stark)11088874.5 Thermal racemization
Acetic Formic Anhydride None0 to 2529599.2 None (Highly stereoretentive)
Ethyl Formate None (Neat)60249199.4 None (Mild conditions prevent racemization)
Ethyl Formate CALB (Novozym 435)*30645>99.5 Kinetic resolution from racemate; stopped at 45%

Validated Experimental Protocols

Protocol A: High-Retention Chemical Formylation using Ethyl Formate

This protocol utilizes mild conditions to prevent the formation of planar benzylic intermediates, ensuring >99% stereoretention.

  • Preparation: In a flame-dried 50 mL round-bottom flask under N₂ atmosphere, add 10.0 mmol of enantiopure (S)-1-phenylethylamine.

  • Reagent Addition: Add 30.0 mmol (3 equivalents) of anhydrous ethyl formate. Self-Validation Check: Ensure ethyl formate is free of formic acid impurities by passing it through a basic alumina plug prior to use.

  • Reaction: Stir the neat mixture at 50 °C for 18–24 hours. Monitor conversion via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup: Once the amine is consumed, concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.

  • Purification: Dissolve the crude residue in 20 mL dichloromethane (DCM). Wash with 1M HCl (2 × 10 mL) to remove any unreacted trace amine. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure (S)-N-(1-phenylethyl)formamide.

Protocol B: Enzymatic Kinetic Resolution using CALB

This protocol leverages to resolve racemic amine into highly pure chiral formamide[4].

  • Preparation: Dissolve 10.0 mmol of racemic 1-phenylethylamine in 20 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 15.0 mmol of ethyl formate.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica lipase B (CALB, Novozym 435).

  • Incubation & Monitoring (Critical Step): Incubate at 30 °C with orbital shaking (200 rpm). Take 50 µL aliquots every 2 hours. Analyze via GC-FID to determine the conversion ratio.

  • Termination: Self-Validation Check: The moment conversion reaches 45%, immediately filter the reaction mixture through a medium-porosity glass frit to remove the immobilized enzyme. Do not allow conversion to exceed 50%.

  • Separation: Wash the filtrate with 1M HCl to extract the unreacted (S)-amine into the aqueous phase. The organic phase will contain the highly enantiopure (R)-N-(1-phenylethyl)formamide.

Mechanistic Pathway of Racemization

The diagram below illustrates the exact mechanism by which harsh acidic formylation degrades enantiomeric excess.

RacemizationPathway Chiral (S)-1-Phenylethylamine + Formic Acid Protonated Protonated Amine (High Temp) Chiral->Protonated H+, Heat Planar Planar Benzylic Intermediate Protonated->Planar -H+ Racemate Racemic Formamide Planar->Racemate Formylation

Acid-catalyzed thermal racemization pathway of benzylic amines during harsh formylation.

References

  • US3991072A - Racemization of lower alkyl imidazole carboxylates Source: Google Patents URL
  • First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate Source: ResearchGate URL:[Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: PMC (PubMed Central) URL:[Link]

  • N-(1-phenylethyl)formamide | C9H11NO | CID 97904 Source: PubChem URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation During N-formylation of 1-phenylethylamine

Welcome to the technical support center for the N-formylation of 1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-formylation of 1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. By understanding the underlying mechanisms and potential pitfalls, you can significantly improve the yield and purity of your desired N-formyl-1-phenylethylamine product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-formylation of 1-phenylethylamine. Each issue is followed by a detailed explanation of the probable causes and actionable solutions.

Issue 1: Low Yield of the Desired N-formyl-1-phenylethylamine

Question: My reaction is showing a low conversion of 1-phenylethylamine to the desired N-formylated product. What are the likely causes and how can I improve the yield?

Answer:

A low yield can stem from several factors, primarily related to the choice of formylating agent and the reaction conditions.

  • Suboptimal Formylating Agent: The reactivity of the formylating agent is critical. While formic acid alone can be used, it often requires high temperatures (reflux in toluene with a Dean-Stark trap to remove water) which can lead to side reactions.[1] A more potent and widely used method is the in situ generation of acetic formic anhydride (AFA) from formic acid and acetic anhydride.[1][2] AFA is a highly reactive electrophile that readily formylates primary amines under mild conditions, often at temperatures from -20 °C to 0 °C, with reaction times typically under 15 minutes.[1][2] This method consistently produces high to quantitative yields (97-100%).[1][2]

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider the following:

    • Increase Reaction Time: While AFA reactions are typically fast, less reactive systems may require longer times.

    • Increase Temperature: If using a less reactive formylating agent like formic acid alone, a gradual increase in temperature may be necessary. However, be cautious as this can also promote byproduct formation.

    • Use a Catalyst: For formic acid-based formylations, catalysts like zinc chloride, indium, or iodine can significantly improve reaction rates and yields under milder conditions.[1][3] For instance, using 5 mol% iodine with 2 equivalents of formic acid at 70°C can yield excellent results.[3]

  • Moisture Contamination: Acetic formic anhydride is highly sensitive to moisture and can be hydrolyzed, reducing its effectiveness.[2][4] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Issue 2: Formation of a Di-formylated Byproduct

Question: I am observing a significant amount of a di-formylated byproduct in my reaction mixture. How can I prevent this?

Answer:

The formation of a di-formylated product, N,N-diformyl-1-phenylethylamine, occurs when the initially formed N-formyl-1-phenylethylamine undergoes a second formylation. This is more likely to happen under harsh reaction conditions or with highly reactive formylating agents.

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the amine to the formylating agent. An excess of the formylating agent will drive the reaction towards di-formylation.

  • Milder Reaction Conditions:

    • Lower Temperature: Performing the reaction at lower temperatures (e.g., -20 °C to 0 °C when using AFA) can significantly reduce the rate of the second formylation.[2]

    • Shorter Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed to prevent over-reaction.

  • Choice of Formylating Agent: While highly reactive, AFA can sometimes lead to di-formylation if not carefully controlled. Consider alternative, milder formylating agents if this is a persistent issue. However, for primary amines like 1-phenylethylamine, mono-formylation is generally favored.

Issue 3: Presence of Colored Impurities in the Final Product

Question: My isolated product has a yellow or brown tint. What is the source of this coloration and how can I obtain a colorless product?

Answer:

Colored impurities often arise from side reactions, particularly at elevated temperatures.

  • Leuckart-Wallach Reaction Byproducts: When using formic acid at high temperatures, side reactions related to the Leuckart-Wallach reaction can occur.[5][6] This reaction can produce a complex mixture of byproducts, some of which may be colored.[5] To avoid this, use milder formylation methods like the AFA procedure at low temperatures.[2]

  • Decomposition of Reagents or Products: At high temperatures, the starting materials, product, or even the solvent can decompose, leading to colored impurities.

  • Purification: If colored impurities are present, they can often be removed by:

    • Recrystallization: Choose an appropriate solvent system to selectively crystallize the desired N-formyl-1-phenylethylamine, leaving the impurities in the mother liquor.

    • Column Chromatography: Silica gel chromatography is an effective method for separating the product from colored byproducts.

Issue 4: Racemization of the Chiral Center

Question: I started with an enantiomerically pure 1-phenylethylamine, but my final product shows a loss of optical activity. What causes this racemization and how can I prevent it?

Answer:

Racemization involves the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers.[7] For 1-phenylethylamine, the chiral center is the carbon atom attached to the phenyl group and the amino group.

  • Mechanism of Racemization: Racemization can occur if an intermediate is formed where the chiral center becomes planar (achiral).[7] In the context of N-formylation, harsh basic or acidic conditions, especially at elevated temperatures, can facilitate the formation of an achiral enamine or imine intermediate, leading to racemization.

  • Preventing Racemization:

    • Mild Reaction Conditions: The key to preventing racemization is to use mild reaction conditions. The AFA method, performed at low temperatures (-20 °C to 0 °C), is generally considered safe for chiral centers.[1][2]

    • Avoid Strong Acids or Bases: While some formylation methods use acidic or basic catalysts, these should be used with caution when dealing with chiral amines. Methods that proceed under neutral or near-neutral conditions are preferable. For example, formylation using cyanomethylformate is reported to proceed without loss of optical purity.[1]

    • Alternative Reagents for Sensitive Substrates: For particularly sensitive substrates, methods involving dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) to activate formic acid can be employed to minimize racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for the N-formylation of 1-phenylethylamine on a large scale?

For large-scale synthesis, the in situ generation of acetic formic anhydride (AFA) is often the preferred method due to its high efficiency, rapid reaction times, and excellent yields.[1][2] The starting materials, formic acid and acetic anhydride, are readily available and inexpensive. The reaction can be performed in standard reactors with good temperature control.

Q2: Can I use triethyl orthoformate for the N-formylation of 1-phenylethylamine?

Yes, triethyl orthoformate is another effective reagent for N-formylation.[8] The reaction typically requires an acid catalyst, such as sulfuric acid immobilized on silica gel, and is often carried out at elevated temperatures (e.g., reflux at 65°C).[9] A proposed mechanism involves the activation of triethyl orthoformate by the acid catalyst, followed by nucleophilic attack by the amine.[8][9] While effective, the higher temperatures may pose a greater risk of side reactions and racemization compared to the low-temperature AFA method.

Q3: Is it possible to achieve N-formylation under solvent-free conditions?

Yes, several solvent-free methods for N-formylation have been developed. These are often promoted by catalysts such as zinc oxide or iodine.[1][3] For example, heating a mixture of the amine, formic acid, and a catalytic amount of iodine at 70°C can provide the N-formylated product in high yield.[3] Catalyst-free methods using just formic acid at elevated temperatures (e.g., 150°C) have also been reported.[10] These methods are environmentally friendly but require careful optimization to avoid byproduct formation.

Q4: How do I purify the N-formyl-1-phenylethylamine product?

The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can be performed. This typically involves quenching the reaction with water or a mild base (like sodium bicarbonate solution) and then extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.[2]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent is often the most efficient purification method.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography is a powerful technique.

Experimental Protocols

Protocol 1: N-formylation using Acetic Formic Anhydride (AFA)

This protocol is adapted from established procedures for the highly efficient N-formylation of primary amines.[1][2]

Materials:

  • 1-phenylethylamine

  • Acetic anhydride

  • Formic acid (98-100%)

  • Anhydrous tetrahydrofuran (THF)

  • Flame-dried or oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of AFA: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add acetic anhydride (1.05 equivalents). Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[2]

  • N-formylation Reaction: In a separate flame-dried flask, dissolve 1-phenylethylamine (1.0 equivalent) in a minimal amount of anhydrous THF. Cool this solution to -20 °C. Slowly add the pre-formed AFA solution to the stirred amine solution via a cannula or syringe, maintaining the temperature at -20 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[2]

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the N-formyl-1-phenylethylamine product.

Data Presentation

MethodFormylating AgentCatalystTemperature (°C)Typical Yield (%)Key AdvantagesPotential Issues
AFA Acetic Formic AnhydrideNone-20 to 097-100[1][2]High yield, fast reaction, mild conditionsMoisture sensitive, potential for di-formylation if not controlled
Formic Acid Formic AcidNoneRefluxVariableInexpensive reagentHigh temperature, potential for side reactions and racemization[1][5]
Catalytic Formic Acid Formic AcidIodine (5 mol%)70up to 94[3]Milder than uncatalyzed formic acidRequires catalyst, moderate temperature
Triethyl Orthoformate Triethyl OrthoformateAcid (e.g., H₂SO₄-SiO₂)65 (reflux)70-96[9]Effective reagentRequires catalyst and elevated temperature
Solvent-Free Formic AcidNone150Moderate to excellent[10]Environmentally friendlyHigh temperature, potential for byproducts

Visualizations

Reaction Mechanism: N-formylation with Acetic Formic Anhydride

G Mechanism of N-formylation with AFA Amine 1-Phenylethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AFA Acetic Formic Anhydride (Electrophile) AFA->Intermediate Product N-Formyl-1-phenylethylamine Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Intermediate->Byproduct Acetate Leaving Group G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the formylating agent active? Start->Q1 Sol1 Use a more reactive agent (e.g., AFA) or add a catalyst. Q1->Sol1 No Q2 Is the reaction complete? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Increase reaction time or temperature (cautiously). Q2->Sol2 No Q3 Is moisture present? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Use anhydrous conditions and reagents. Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A logical workflow for diagnosing and resolving low reaction yields.

References

  • Grokipedia. (n.d.). Leuckart reaction. Grokipedia. Retrieved from [Link]

  • Dabney, B. J. (2012). Formylation of Amines. Molecules, 17(10), 11391-11429. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

  • Li, Y., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. The Journal of Organic Chemistry, 88(20), 14539-14547. [Link]

  • Wikipedia. (2023, November 28). Leuckart reaction. Wikipedia. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Sciencemadness Wiki. Retrieved from [Link]

  • Ahmad, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23. [Link]

  • Kumar, A., et al. (2019). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Scientific Reports, 9, 1329. [Link]

  • ResearchGate. (n.d.). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Catalysts, 12(7), 754. [Link]

  • Bentham Science Publishers. (2013). A Very Simple, Highly Efficient and Catalyst-free Procedure for the NFormylation of Amines Using Triethyl orthoformate in Water Under Ultrasound-irradiation. Bentham Science Publishers. Retrieved from [Link]

  • JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. Retrieved from [Link]

  • Google Patents. (n.d.). Racemisation of amines - US6002045A. Google Patents.
  • Wikipedia. (2023, December 2). Racemization. Wikipedia. Retrieved from [Link]

  • Roubík, A., et al. (2021). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Reviews Chemistry, 5, 636-651. [Link]

  • Organic Syntheses. (n.d.). 1. Procedure. Organic Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-formylation of amines with triethyl orthoformate. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Retrieved from [Link]

  • J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Retrieved from [Link]

  • Wikipedia. (2023, October 21). Formylation. Wikipedia. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(1-Phenylethyl)formamide vs N-(1-Phenylethyl)acetamide in chiral resolution

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating acyl donors in the enzymatic resolution of chiral amines. Executive Summary: The Acyl Donor Dictates Resolution Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating acyl donors in the enzymatic resolution of chiral amines.

Executive Summary: The Acyl Donor Dictates Resolution Success

In the synthesis of enantiomerically pure pharmaceuticals, the kinetic resolution (KR) and dynamic kinetic resolution (DKR) of racemic primary amines—such as 1-phenylethylamine—are foundational transformations. A critical, yet often misunderstood, parameter in these biocatalytic processes is the selection of the acyl donor, which determines whether the final resolved product is an acetamide or a formamide derivative.

While both N-(1-phenylethyl)acetamide and N-(1-phenylethyl)formamide are valuable chiral building blocks, their performance in lipase-catalyzed resolution diverges drastically. This guide objectively compares the two, demonstrating why the acetamide derivative remains the gold standard for chiral resolution, whereas the formamide derivative fails due to overriding chemical kinetics[1].

Mechanistic Causality: Why Acetamides Succeed and Formamides Fail

The choice between synthesizing a formamide or an acetamide during chiral resolution is not merely a matter of protecting group preference; it is dictated by the fundamental electrophilicity of the acyl donor and its interaction with the biocatalyst (typically Candida antarctica lipase B, CALB).

The Acetamide Advantage (Controlled Biocatalysis)

To synthesize (R)-N-(1-phenylethyl)acetamide, researchers utilize acyl donors such as isopropyl acetate or alkyl methoxyacetates. These reagents possess a precise balance of reactivity. At standard DKR temperatures (60–90 °C), the uncatalyzed, achiral chemical acylation of the amine is negligible. This kinetic suppression allows the CALB enzyme to exclusively dictate the reaction pathway. The methyl group of the acetyl moiety fits perfectly into the stereoselective acyl-binding pocket of CALB, stabilizing the acyl-enzyme intermediate and yielding exceptional enantioselectivity ( E>200 )[2].

The Formamide Failure (Background Interference)

Conversely, formylation relies on ethyl formate. While ethyl formate is highly efficient for general, non-selective amidation[3], it is excessively electrophilic. In a kinetic resolution setup, the achiral, uncatalyzed chemical formylation proceeds so rapidly that it entirely outcompetes the enzyme-catalyzed, enantioselective pathway[1]. Consequently, the resulting N-(1-phenylethyl)formamide is produced as a near-racemic mixture. Attempts to extend biocatalytic formylation to kinetic resolution have consistently proven unsuccessful due to this lack of stereocontrol[1].

G cluster_Acetamide Acetylation (e.g., Isopropyl Acetate) cluster_Formamide Formylation (e.g., Ethyl Formate) Racemate Racemic 1-Phenylethylamine EnzAc CALB-Catalyzed Enantioselective Acylation Racemate->EnzAc ChemAc Uncatalyzed Background (Negligible) Racemate->ChemAc EnzFo CALB-Catalyzed Acylation Racemate->EnzFo ChemFo Uncatalyzed Background (Highly Active/Achiral) Racemate->ChemFo Fast ProdAc (R)-N-(1-Phenylethyl)acetamide High ee (>98%) EnzAc->ProdAc Dominant Pathway ChemAc->ProdAc ProdFo N-(1-Phenylethyl)formamide Low ee (Racemic mix) EnzFo->ProdFo ChemFo->ProdFo Dominant Pathway

Mechanistic divergence in amine acylation: Acetamide success vs. Formamide background failure.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of acetamide versus formamide generation in CALB-catalyzed kinetic resolution workflows.

ParameterN-(1-Phenylethyl)acetamideN-(1-Phenylethyl)formamide
Optimal Acyl Donor Isopropyl acetate / Alkyl methoxyacetateEthyl formate
Uncatalyzed Background Rate Negligible at 90 °CHighly Active (Outcompetes enzyme)
CALB Stereoselectivity ( E -value) >200 (Excellent) <5 (Poor)
Typical Product ee (DKR) >98% <10% (Near racemic)
Theoretical Max Yield (DKR) 100% N/A (Fails resolution)
Suitability for KR/DKR Gold Standard Unsuitable

Experimental Protocols: Self-Validating DKR Workflow

To ensure scientific integrity, the following protocol for the synthesis of (R)-N-(1-phenylethyl)acetamide via DKR is designed as a self-validating system . By coupling the synthetic workflow directly with Chiral HPLC analysis, researchers can instantly diagnose mechanistic failures: a low enantiomeric excess ( ee ) explicitly indicates either racemization catalyst failure or the presence of an unwanted background chemical acylation.

Step 1: Reaction Setup (Strictly Anhydrous)

Causality Check: Moisture hydrolyzes the acyl donor and inactivates the Ru-catalyst.

  • Flame-dry a 20 mL Schlenk tube and charge it with Novozym 435 (CALB, 20 mg), Na2​CO3​ (0.20 mmol, to suppress amine protonation), and Shvo's Ruthenium racemization catalyst (0.02 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Inject anhydrous toluene (8 mL), (±)-1-phenylethylamine (0.50 mmol), and isopropyl acetate (3.50 mmol) via syringe.

Step 2: Dynamic Kinetic Resolution
  • Stir the reaction mixture at 90 °C for 72 hours. Causality Check: 90 °C is the thermodynamic sweet spot where the Ru-catalyst actively racemizes the unreacted (S)-amine, while the CALB enzyme remains stable and selectively acetylates the (R)-amine[2].

Step 3: Isolation and Workup
  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the immobilized enzyme and inorganic salts. Wash the pad with dichloromethane ( 3×20 mL).

  • Evaporate the solvents in vacuo.

  • Purify the crude product via silica gel column chromatography (Eluent: pentane/ethyl acetate, 1:4) to yield (R)-N-(1-phenylethyl)acetamide as a white solid.

Step 4: Self-Validation via Chiral HPLC
  • Prepare a 1 mg/mL solution of the purified amide in HPLC-grade hexane/isopropanol.

  • Inject 10 µL onto a Chiralcel OD-H column ( 250×4.6 mm).

  • Conditions: Mobile Phase: Hexane/Isopropanol (90:10 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

  • Validation Metrics: Baseline separation must be achieved. The (R)-enantiomer typically elutes around 9.3 minutes, and the (S)-enantiomer around 17.9 minutes. An integration ratio of >99:1 confirms the absence of background chemical acylation and validates the integrity of the DKR system.

Workflow Step1 1. Reagent Prep Dry Toluene, Argon (±)-Amine, Acyl Donor Step2 2. DKR Reaction CALB + Ru-Catalyst 90°C, 24-72h Step1->Step2 Step3 3. Workup Filter Catalysts Column Chromatography Step2->Step3 Step4 Step4 Step3->Step4

Self-validating experimental workflow for the dynamic kinetic resolution of primary amines.

References

  • Thalén, L. K., & Bäckvall, J.-E. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823–829.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2018). Green Chemistry Articles of Interest to the Pharmaceutical Industry. Organic Process Research & Development, 22(6), 675–688.[Link]

  • Patre, R. E., et al. (2017). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. Chemical Communications, 53, 2382-2385.[Link]

  • Verho, O., & Bäckvall, J.-E. (2015). Combined Enzyme and Transition-Metal Catalysis for Dynamic Kinetic Resolutions. Journal of the American Chemical Society / Chem. Rev. (Diva-Portal Archive).[Link]

Sources

Comparative

Advanced Comparison Guide: N-(1-Phenylethyl)formamide vs. Alternative Chiral Amides in Asymmetric Catalysis

The Paradigm of Chiral Amides in Stereoselective Synthesis In the landscape of asymmetric synthesis, chiral amides serve as indispensable tools for stereocontrol. While highly complex organocatalysts often dominate the l...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm of Chiral Amides in Stereoselective Synthesis

In the landscape of asymmetric synthesis, chiral amides serve as indispensable tools for stereocontrol. While highly complex organocatalysts often dominate the literature, simpler scaffolds like N-(1-phenylethyl)formamide (N-PEF) and its derivatives (e.g., (S)-N-benzyl-N-(1-phenylethyl)formamide) remain highly relevant due to their synthetic accessibility and unique modes of activation[1].

As a Senior Application Scientist, I have evaluated numerous chiral auxiliaries and catalysts in process development. This guide provides a rigorous, data-driven comparison between N-PEF and other benchmark chiral amides—such as Evans oxazolidinones, Denmark’s phosphoramides, and MacMillan’s imidazolidinones. By dissecting their mechanistic causality, quantitative performance, and practical laboratory execution, this guide will help you select the optimal chiral amide for your specific synthetic workflow.

Mechanistic Causality: Lewis Base Activation vs. Covalent Tethering

To understand the utility of N-PEF, we must first delineate its mechanism of action from other chiral amides. The fundamental divergence lies in what the amide activates and how it interacts with the transition state.

Neutral Coordinate-Organocatalysis (N-PEF and Iseki's Formamides)

Unlike amides that act as covalent auxiliaries, chiral formamides function as Lewis base catalysts . The highly nucleophilic oxygen atom of the formamide carbonyl coordinates to the Lewis acidic silicon center of reagents like allyltrichlorosilane[2].

The Causality of Stereocontrol: This coordination expands the silicon octet, forming a hypervalent (pentacoordinate or hexacoordinate) silicate intermediate. Why does this lead to asymmetric induction? The formation of the hypervalent silicate dramatically increases the nucleophilicity of the allyl group. This allows the reaction to proceed at cryogenic temperatures (-78 °C), effectively freezing out the uncatalyzed, racemic background reaction[3]. The chiral backbone of the formamide dictates the facial selectivity of the aldehyde approach through a rigid, closed Zimmerman-Traxler chair-like transition state.

Covalent Auxiliaries (Evans Oxazolidinones)

In contrast, Evans oxazolidinones require stoichiometric, covalent attachment to the substrate. The chiral amide dictates stereochemistry via steric shielding of one face of a generated enolate. While this provides near-perfect predictability, it necessitates two additional synthetic steps (attachment and cleavage), reducing overall atom economy.

Iminium/Enamine Activation (MacMillan Imidazolidinones)

MacMillan catalysts operate via covalent organocatalysis, forming transient iminium ions (lowering the LUMO) or enamines (raising the HOMO) with the substrate itself, rather than activating an external reagent.

G A Aldehyde + Allyltrichlorosilane C Hypervalent Silicate Intermediate A->C B Chiral Formamide (e.g., N-PEF) B->C Lewis Base Coordination D Zimmerman-Traxler Transition State C->D Intramolecular Allyl Transfer E Enantioenriched Homoallylic Alcohol D->E Aqueous Quench

Fig 1. Mechanistic pathway of Lewis base-catalyzed asymmetric allylation via hypervalent silicates.

Quantitative Performance Analysis

When selecting a chiral amide for an asymmetric allylation or alkylation, researchers must balance enantiomeric excess (ee), catalyst loading, and synthetic complexity. Table 1 synthesizes the comparative performance of these systems based on established literature[4][5].

Table 1: Comparative Performance of Chiral Amides in Asymmetric Catalysis

Catalyst / AuxiliaryMechanism of ActionTypical LoadingTarget ActivationKey AdvantagePrimary Limitation
N-(1-Phenylethyl)formamide Lewis Base (Catalytic)10–20 mol%Reagent (Silane)Simple synthesis, highly atom-economicalModerate ee compared to complex ligands
Iseki’s Formamide Lewis Base (Catalytic)10–20 mol%Reagent (Silane)High ee (up to 98%) for aliphatic aldehydesRequires multi-step synthesis from proline
Denmark’s Phosphoramide Lewis Base (Catalytic)5–10 mol%Reagent (Silane)Exceptional ee (>95%), high turnoverPhosphorus waste, complex preparation
Evans Oxazolidinone Chiral Auxiliary (Stoichiometric)100 mol%Substrate (Enolate)Highly predictable stereocenter formationRequires covalent attachment and cleavage
MacMillan Imidazolidinone Covalent Organocatalyst10–20 mol%Substrate (Aldehyde)Broad utility (Diels-Alder, alkylations)Limited to specific functional groups

Self-Validating Experimental Protocol: Asymmetric Allylation

The following protocol details the asymmetric allylation of benzaldehyde using a chiral formamide catalyst (such as N-PEF or Iseki's catalyst). This workflow is designed as a self-validating system , ensuring that the researcher can verify the integrity of the reaction at each critical juncture.

Workflow Step1 1. Catalyst Prep Dry Formamide in DCM under Argon Step2 2. Reagent Addition Add Aldehyde at -78°C Step1->Step2 Step3 3. Silane Activation Dropwise Allyltrichlorosilane Step2->Step3 Step4 4. Asymmetric Induction Stir 24h at -78°C (TLC Monitor) Step3->Step4 Step5 5. Quenching & Workup Sat. NaHCO3, Extract & Purify Step4->Step5

Fig 2. Self-validating workflow for chiral formamide-catalyzed asymmetric allylation.

Step-by-Step Methodology & Causality

Step 1: Catalyst and Substrate Preparation

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral formamide (20 mol%) in anhydrous dichloromethane (DCM).

  • Causality: DCM is chosen because it is a non-coordinating solvent. Using a coordinating solvent (like THF) would result in competitive binding to the silicon center, completely inhibiting the formamide's catalytic activity.

Step 2: Cryogenic Cooling

  • Action: Add the target aldehyde (1.0 equiv) to the solution and cool the mixture to strictly -78 °C using a dry ice/acetone bath.

  • Causality: The uncatalyzed allylation with allyltrichlorosilane is sluggish but present at higher temperatures. Cooling to -78 °C suppresses this racemic background pathway, ensuring that all product formation routes through the chiral hypervalent silicate transition state.

Step 3: Silane Activation (The Critical Step)

  • Action: Add allyltrichlorosilane (1.2 equiv) dropwise over 10 minutes.

  • Causality: Rapid addition generates localized exotherms, which can disrupt the delicate hypervalent silicate complex and increase the rate of the background reaction. Dropwise addition ensures the temperature remains stable.

  • Self-Validation Check: The solution must remain homogenous. The appearance of a white precipitate indicates moisture contamination (premature silane hydrolysis/polymerization), which will fatally compromise the reaction yield.

Step 4: Asymmetric Induction and Monitoring

  • Action: Stir the reaction mixture at -78 °C for 24 hours.

  • Causality: The rigid Zimmerman-Traxler transition state requires extended reaction times at cryogenic temperatures to achieve high enantio-discrimination.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The reaction is validating its progress when the UV-active aldehyde spot diminishes, and a new, more polar spot (the homoallylic alcohol) appears, which stains strongly with Potassium Permanganate (KMnO₄).

Step 5: Quenching and Workup

  • Action: Quench the reaction cold by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Causality: The basic quench safely hydrolyzes the highly reactive trichlorosilyl ether intermediate into the final homoallylic alcohol while neutralizing the generated HCl gas.

References

  • Nakajima, M. (2000). "Chiral Lewis Base-Catalyzed Reactions Involving Hypervalent Silicates." Journal of Synthetic Organic Chemistry, Japan, 58(9), 839-847. URL: [Link]

  • Denmark, S. E., et al. (2000). "On the Mechanism of Catalytic, Enantioselective Allylation of Aldehydes with Chlorosilanes and Chiral Lewis Bases." Journal of the American Chemical Society, 122(48), 12021-12022. URL: [Link]

  • Iseki, K., et al. (1998). "A chiral formamide: Design and application to catalytic asymmetric synthesis." Tetrahedron Letters, 39(18), 2767-2770. URL: [Link]

Sources

Validation

Comparing NMR spectra of N-(1-Phenylethyl)formamide cis and trans rotamers

In-Depth Comparison Guide: NMR Spectral Analysis of N-(1-Phenylethyl)formamide Rotamers Executive Summary In drug development and peptidomimetic design, the spatial orientation of amide bonds dictates the 3D conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: NMR Spectral Analysis of N-(1-Phenylethyl)formamide Rotamers

Executive Summary

In drug development and peptidomimetic design, the spatial orientation of amide bonds dictates the 3D conformation and receptor-binding affinity of a molecule. Secondary formamides, such as N-(1-phenylethyl)formamide, serve as excellent model systems for analyzing restricted rotation. Due to the partial double-bond character of the C–N bond, this molecule exists as a mixture of cis and trans rotamers that are distinct on the Nuclear Magnetic Resonance (NMR) timescale at ambient temperature. This guide provides a self-validating analytical framework to objectively differentiate, assign, and thermodynamically validate these rotamers using 1H NMR spectroscopy.

Mechanistic Causality: The Origin of Rotamers

The structural dichotomy in N-(1-phenylethyl)formamide arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, yielding ~40% double-bond character across the C–N bond. This electronic restriction prevents free rotation, trapping the molecule in two distinct conformational states[1]:

  • Z-Rotamer (Major): According to IUPAC prioritization, the carbonyl oxygen and the bulky 1-phenylethyl group are cis to each other. Consequently, the formyl proton (CHO) and the amide proton (NH) are cis (dihedral angle ≈ 0°). This configuration minimizes steric repulsion and dominates the equilibrium (~85% population)[2].

  • E-Rotamer (Minor): The oxygen and the 1-phenylethyl group are trans. Here, the formyl proton and the NH proton are trans to each other (dihedral angle ≈ 180°), representing the minor population (~15%)[2].

NMR_Logic Isomer Rotamer Configuration Z Z-Isomer (Major, ~85%) Isomer->Z E E-Isomer (Minor, ~15%) Isomer->E Z_Coupling ³J(NH, CHO) < 2 Hz (Apparent Singlet) Z->Z_Coupling Dihedral ~0° E_Coupling ³J(NH, CHO) ≈ 12 Hz (Distinct Doublet) E->E_Coupling Dihedral ~180°

Logical causality between rotamer configuration, dihedral angles, and 1H NMR features.

Comparative NMR Spectral Analysis

The most definitive diagnostic feature for assigning these rotamers is the ³J coupling constant between the formyl proton and the amide N–H. The Karplus equation dictates that a ~0° dihedral angle (Z-rotamer) yields a negligible coupling constant, while a ~180° trans-diaxial-like arrangement (E-rotamer) yields a massive coupling constant[2].

Below is the comparative 1H NMR data profile (CDCl3, 298 K) extrapolated from validated benzylic formamide analogs[1][2][3]:

NMR ParameterZ-Rotamer (Major)E-Rotamer (Minor)Mechanistic Causality
Population Ratio ~85%~15%Steric repulsion between the bulky chiral group and the carbonyl oxygen is minimized in the Z-state.
Formyl 1H (CHO) ~8.27 ppm (Singlet)~8.20 ppm (Doublet)Anisotropic deshielding from the carbonyl cone.
³J(NH, CHO) Coupling < 2 Hz (Unresolved)~11.9 - 12.0 HzKarplus Relationship: Cis orientation yields weak coupling; trans orientation yields strong coupling[2].
Chiral Methine 1H ~5.15 ppm (Multiplet)~4.60 ppm (Multiplet)Differential spatial proximity to the strongly anisotropic C=O bond shifts the resonance[1].

Experimental Protocol: Variable Temperature (VT) NMR Validation

To definitively prove that the observed singlet and doublet belong to rotamers in dynamic equilibrium—rather than chemical impurities—a Variable Temperature (VT) NMR protocol is the gold standard.

Workflow Prep Sample Prep (DMSO-d6) Acq 1H NMR 298K (Baseline K_eq) Prep->Acq VT VT-NMR (298K to 380K) Acq->VT Calc Eyring Eq. (Calculate ΔG‡) VT->Calc

Step-by-step experimental workflow for thermodynamic validation of rotamers.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of highly pure N-(1-phenylethyl)formamide in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 (b.p. 189 °C) is mandatory because the coalescence temperature ( Tc​ ) of formamides typically exceeds the boiling point of standard CDCl3 (61 °C).

  • Baseline Acquisition (298 K): Acquire a standard 1H NMR spectrum. Carefully integrate the formyl singlet (Z) and doublet (E) to establish the exact equilibrium constant ( Keq​=[Z]/[E] ).

  • Incremental Heating: Increase the probe temperature in 10 K increments from 298 K to 380 K. Allow a strict 5-minute thermal equilibration period at each step before acquiring the Free Induction Decay (FID).

  • Coalescence Observation: Monitor the formyl proton region. As thermal energy overcomes the rotational barrier, the exchange rate ( kex​ ) accelerates. The distinct singlet and doublet will broaden, merge, and collapse into a single broad peak at the coalescence temperature ( Tc​ ).

  • High-Temperature Fast Exchange: Continue heating 10-20 K past Tc​ until a single, sharp, time-averaged peak is observed, confirming unrestricted rotation.

VT_NMR T298 298 K (Slow Exchange) Distinct Z (s) and E (d) peaks T330 330 K (Intermediate) Peaks broaden, fine coupling lost T298->T330 Tc ~360 K (Coalescence) Peaks merge into one broad signal T330->Tc T380 380 K (Fast Exchange) Single sharp time-averaged peak Tc->T380

Spectral evolution of formyl proton signals during Variable Temperature NMR analysis.

Data Processing & Thermodynamic Validation

This protocol acts as a self-validating system. By extracting the chemical shift difference ( Δν in Hz) between the Z and E formyl peaks at 298 K, and identifying the exact coalescence temperature ( Tc​ ), you can calculate the exchange rate at coalescence:

kex​=2​πΔν​

Subsequently, apply the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the C–N bond rotation:

ΔG‡=−RTc​ln(kB​Tc​kex​h​)

For benzylic formamides, this barrier is typically calculated to be between 18 to 20 kcal/mol, mathematically validating the presence of restricted rotation rather than static impurities.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of N-(1-Phenylethyl)formamide

Core Directive: The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-(1-Phenylethyl)formamide. As your partner in scientific discovery, we are committed to providing information that ensures safety and operational excellence. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step to empower researchers with the knowledge to manage chemical waste with confidence and integrity.

Hazard Profile of N-(1-Phenylethyl)formamide: Understanding the Risks

N-(1-Phenylethyl)formamide (CAS No. 6948-01-2) is an organic compound utilized in various synthetic applications.[1] A thorough understanding of its hazard profile is the first step in ensuring safe handling and disposal. The primary risks associated with this compound are related to its irritant properties and acute toxicity.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Hazard ClassificationGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDangerGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDangerGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageDangerGHS05 (Corrosion)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationDangerGHS07 (Exclamation Mark)

Expert Insights on the Hazard Profile:

  • Serious Eye Damage (H318): This is a critical hazard. Unlike "eye irritation," a Category 1 classification indicates a risk of irreversible damage upon contact.[2][3] This underscores the mandatory use of chemical splash goggles and, in situations with a high risk of splashing, a face shield.

  • Incompatibilities: Like many amides, N-(1-Phenylethyl)formamide should be stored separately from strong oxidizing agents, acids, and bases to prevent vigorous or exothermic reactions.[4][5]

  • Hazardous Decomposition: When subjected to high heat, such as in a fire, this compound may decompose to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4][6] This necessitates storing waste containers away from heat sources.

The Regulatory Landscape: Adherence to EPA and RCRA Standards

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" framework, meaning that the responsibility for hazardous waste lies with the generator—from the moment it is created until its final, safe disposal.[9][10]

N-(1-Phenylethyl)formamide waste is classified as hazardous due to its toxic and irritant characteristics. Therefore, it cannot be discarded in standard trash or poured down the drain.[9] Disposal must be managed through your institution's Environmental Health and Safety (EHS) office, which coordinates with licensed hazardous waste disposal facilities.[7][11]

Standard Operating Procedure (SOP) for Waste Collection and Handling

Adherence to a strict, standardized protocol for waste collection is essential for maintaining a safe laboratory environment.

Required Personal Protective Equipment (PPE)

All handling of N-(1-Phenylethyl)formamide and its associated waste must be conducted while wearing the appropriate PPE.[12]

  • Eye Protection: Tightly fitting chemical splash goggles.[4]

  • Hand Protection: Nitrile rubber gloves. Always check with the glove manufacturer for specific breakthrough times.[4][13]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]

  • Work Area: All transfers and handling of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Protocol for Waste Segregation and Collection
  • Container Selection:

    • Liquid Waste: Use a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[5][14] This container should be provided by or approved by your EHS department.

    • Solid Waste: Use a separate, clearly labeled, impervious container for contaminated solid waste (e.g., gloves, absorbent pads, weighing paper).[5]

  • Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE ".[7][14]

    • Clearly identify the contents: "N-(1-Phenylethyl)formamide ". Do not use abbreviations or chemical formulas.[14]

    • Include any other information required by your institution's EHS department.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation (i.e., in the same room).[7][14]

    • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[7][14]

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Requesting Disposal:

    • Once the waste container is full, or if work on the project is complete, seal it securely.

    • Follow your institution's specific procedures to request a waste pickup from the EHS department.[5] They will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[4]

  • Remove Ignition Sources: If the material is considered flammable or combustible, remove all nearby sources of ignition.[4]

  • Don PPE: Before attempting to clean the spill, don the full PPE detailed in Section 3, including respiratory protection if vapors are significant.[4]

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[13]

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated solid waste.[4][13]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill size.[5]

Disposal Pathway Visualization

The following diagram illustrates the decision-making workflow for the proper management of N-(1-Phenylethyl)formamide waste from generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & External Disposal gen Waste Generation N-(1-Phenylethyl)formamide waste_type Liquid or Solid Waste? gen->waste_type liquid_collect Collect in Labeled, Sealed Liquid Waste Container waste_type->liquid_collect Liquid solid_collect Collect in Labeled, Sealed Solid Waste Container waste_type->solid_collect Solid saa Store in Designated Satellite Accumulation Area (SAA) liquid_collect->saa solid_collect->saa full_check Container Full? saa->full_check full_check->saa No request Seal, Date & Request EHS Waste Pickup full_check->request Yes pickup EHS Collects Waste from Laboratory request->pickup tsdf Transfer to Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->tsdf

Sources

Handling

Personal protective equipment for handling N-(1-Phenylethyl)formamide

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a robust framework for safety. This guide is designed to provide you, my fellow researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a robust framework for safety. This guide is designed to provide you, my fellow researchers and drug development professionals, with essential, immediate safety and logistical information for handling N-(1-Phenylethyl)formamide. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of safety that extends beyond the product itself.

This is not a generic checklist. It is a dynamic set of protocols and the rationale behind them, grounded in the specific hazards of N-(1-Phenylethyl)formamide.

Hazard Analysis: Understanding the "Why" Behind the PPE

Before we don our first piece of personal protective equipment, we must first understand the inherent risks of N-(1-Phenylethyl)formamide. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1][2]

Hazard Classifications for N-(1-Phenylethyl)formamide

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritationWarning

Source: Aggregated GHS information.[1][2]

This data tells a clear story: N-(1-Phenylethyl)formamide is acutely toxic if ingested, can cause significant irritation to the skin and respiratory tract, and poses a serious risk of eye damage.[1][2] This multi-faceted hazard profile necessitates a comprehensive PPE strategy.

Your Armor: Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific procedure and the associated risk of exposure. The following is a tiered approach to PPE selection when handling N-(1-Phenylethyl)formamide.

Foundational PPE: For All Handling Procedures

This is the minimum required PPE for any work with N-(1-Phenylethyl)formamide, including weighing, preparing solutions, and conducting reactions under controlled conditions (e.g., in a fume hood).

  • Eye and Face Protection: Given the "Danger" signal word associated with serious eye damage (H318), standard safety glasses are insufficient.[1][2]

    • Mandatory: Tightly-fitting chemical splash goggles are required to protect against splashes and aerosols.

    • Recommended for High-Splash Risk: A full-face shield worn over chemical splash goggles is recommended when there is a significant risk of splashing, such as during transfers of large volumes or when cleaning up spills.

  • Hand Protection: The compound is a known skin irritant (H315).[1][2] Therefore, appropriate chemical-resistant gloves are essential.

    • Recommended: Nitrile gloves are a suitable choice for incidental contact and splash protection.[3] However, it is crucial to note that no glove material offers indefinite protection. Regularly inspect gloves for any signs of degradation or perforation. For prolonged or immersive contact, consider heavier-duty gloves and consult the manufacturer's specific chemical resistance data.

    • Best Practice: Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of contamination.

  • Body Protection: To prevent skin contact, a fully-fastened laboratory coat is mandatory.

    • Recommended: A chemically-resistant lab coat is preferable. Ensure that your clothing covers your legs and that you are wearing closed-toe shoes.

Enhanced PPE: For Procedures with Increased Inhalation Risk

If you are working outside of a certified chemical fume hood, or if there is a potential for the generation of aerosols or vapors (e.g., during heating, sonicating, or if a spill occurs), respiratory protection is necessary.

  • Respiratory Protection: N-(1-Phenylethyl)formamide may cause respiratory irritation (H335).[1][2]

    • Required: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is required.[4] For situations where particulates may also be generated, a combination OV/P100 cartridge is recommended.[4]

    • Fit Testing: A respirator is only effective if it is properly fitted. Ensure you have been fit-tested for the specific make and model of the respirator you are using.

Operational Plan: Step-by-Step PPE Protocols

Donning (Putting On) PPE

The order in which you put on your PPE is critical to avoid cross-contamination.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE

The goal of the doffing procedure is to remove your PPE without contaminating yourself.

  • Gloves (Outer Pair if double-gloved): Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Lab Coat: Unfasten your lab coat and peel it away from your body, touching only the inside of the coat.

  • Respirator (if used): Remove your respirator from the back of your head.

  • Gloves (Inner Pair if double-gloved): Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated PPE

All disposable PPE that has been in contact with N-(1-Phenylethyl)formamide must be considered hazardous waste.

  • Collection: Place all used gloves, disposable lab coats, and other contaminated disposable items into a designated hazardous waste container that is clearly labeled.

  • Storage: Keep the hazardous waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for specific procedures.

Visualizing the PPE Decision-Making Process

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for N-(1-Phenylethyl)formamide start Start: Handling N-(1-Phenylethyl)formamide fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol or vapor generation? fume_hood->aerosol_risk Yes enhanced_ppe Enhanced PPE: - Foundational PPE + NIOSH-approved Respirator with Organic Vapor Cartridges fume_hood->enhanced_ppe No foundational_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat aerosol_risk->foundational_ppe No aerosol_risk->enhanced_ppe Yes

Caption: PPE selection workflow for N-(1-Phenylethyl)formamide.

Conclusion: A Commitment to Safety

This guide provides a detailed framework for the safe handling of N-(1-Phenylethyl)formamide. However, it is not a substitute for a thorough risk assessment and a comprehensive understanding of the Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS for your specific material before beginning any work. By integrating these practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • NextSDS. N-(1-phenylethyl)formamide — Chemical Substance Information. [Link]

  • National Ag Safety Database. Color Coding for NIOSH Approved Respirator Cartridges and Canisters. [Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • Duke University Safety Office. The following chemical resistance ratings are based on published research data. [Link]

  • Kimberly-Clark. Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

Sources

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